molecular formula C5H7N3O B144815 5,6-Diaminopyridin-2-ol CAS No. 138650-05-2

5,6-Diaminopyridin-2-ol

Cat. No.: B144815
CAS No.: 138650-05-2
M. Wt: 125.13 g/mol
InChI Key: WXTVUJOEPJQTBH-UHFFFAOYSA-N
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Description

5,6-Diaminopyridin-2-ol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diamino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-1-2-4(9)8-5(3)7/h1-2H,6H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVUJOEPJQTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthesis and predicted characterization of 5,6-Diaminopyridin-2-ol. Limited direct experimental data for this specific molecule is publicly available; therefore, the methodologies and data presented are based on established chemical principles and spectroscopic data of analogous compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted diaminopyridine, it possesses multiple functional groups that can be readily modified, making it an attractive scaffold for the synthesis of more complex molecules. Diaminopyridine derivatives have shown a wide range of biological activities, including acting as kinase inhibitors, and are considered valuable pharmacophores in drug discovery.[1][2][3] This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis

A plausible and efficient three-step synthetic route for this compound is proposed, starting from the commercially available 2-amino-5-nitropyridine. The synthesis involves nitration, followed by reduction, and finally hydroxylation via a diazotization-hydrolysis reaction sequence.

Synthesis_Workflow Start 2-Amino-5-nitropyridine Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Amino-3,5-dinitropyridine Step1->Intermediate1 Step2 Step 2: Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 2,3,5-Triaminopyridine Step2->Intermediate2 Step3 Step 3: Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dinitropyridine (Nitration)

This procedure is adapted from the nitration of 2-aminopyridine.[4][5]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-nitropyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.

  • Once the starting material is completely dissolved, add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dinitropyridine.

Step 2: Synthesis of 2,3,5-Triaminopyridine (Reduction)

This protocol is based on the catalytic hydrogenation of nitropyridines.[6][7]

  • To a solution of 2-amino-3,5-dinitropyridine (1.0 eq) in ethanol or methanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2,3,5-triaminopyridine, which may be used in the next step without further purification.

Step 3: Synthesis of this compound (Diazotization and Hydrolysis)

This procedure is based on the conversion of aminopyridines to hydroxypyridines.[8][9]

  • Dissolve 2,3,5-triaminopyridine (1.0 eq) in a dilute solution of sulfuric acid (e.g., 1-2 M) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt. Evolution of nitrogen gas should be observed.

  • Continue heating until gas evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Characterization Data (Predicted)

Due to the lack of experimental data in the literature, the following characterization data for this compound is predicted based on computational tools and comparison with analogous structures.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~6.5 - 7.0d~8.0H-3
¹H~5.8 - 6.2d~8.0H-4
¹H~5.0 - 6.0 (broad)s--NH₂ (C5)
¹H~4.0 - 5.0 (broad)s--NH₂ (C6)
¹H~10.0 - 11.0 (broad)s--OH
¹³C~160 - 165s-C-2
¹³C~130 - 135s-C-6
¹³C~120 - 125s-C-5
¹³C~110 - 115s-C-4
¹³C~100 - 105s-C-3

Predicted using online NMR prediction tools.[10][11][12]

Table 2: Expected IR and Mass Spectrometry Data

TechniqueExpected Peaks / ValuesInterpretation
IR Spectroscopy 3400-3200 cm⁻¹ (broad)O-H and N-H stretching
1640-1600 cm⁻¹N-H bending
1580-1450 cm⁻¹C=C and C=N stretching (aromatic ring)
1250-1150 cm⁻¹C-O stretching
Mass Spectrometry M⁺ at m/z = 125.06Molecular Ion
Fragmentation patternsLoss of NH₂, H₂O, HCN

Expected values are based on characteristic infrared absorption frequencies and mass spectrometry fragmentation patterns of similar functional groups and aromatic systems.

Potential Biological Significance and Signaling Pathway Involvement

Derivatives of diaminopyridine have been investigated for a variety of biological activities. For instance, some aminopyrimidine derivatives act as focal adhesion kinase (FAK) inhibitors, a target in cancer therapy.[1] The structural features of this compound, with its multiple hydrogen bond donors and acceptors, make it a candidate for interaction with biological macromolecules.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) FAK Focal Adhesion Kinase (FAK) RTK->FAK Activation GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival, Proliferation, Migration Akt->CellSurvival Diaminopyridinol This compound (Potential Inhibitor) Diaminopyridinol->FAK

Caption: Potential inhibition of the FAK signaling pathway by this compound.

The diagram above illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Its overexpression is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FAK are of significant interest in oncology drug development. Given that aminopyridine and aminopyrimidine cores are present in known FAK inhibitors, this compound represents a potential starting point for the design of novel FAK inhibitors. Further derivatization of the amino and hydroxyl groups could lead to compounds with enhanced potency and selectivity.

References

Novel Synthesis Routes for 5,6-Diaminopyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminopyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core with vicinal amino groups and a hydroxyl functionality, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide explores novel synthetic routes for the preparation of this compound, providing detailed experimental protocols and comparative data to aid researchers in its efficient synthesis. The methodologies presented focus on multi-step synthetic pathways, including the formation of key precursors and their subsequent transformations.

Synthesis Strategy Overview

The synthesis of this compound presents a challenge due to the need for regioselective introduction of three different functional groups onto the pyridine ring. The routes detailed below primarily focus on a strategy involving the initial synthesis of a substituted pyridin-2-ol, followed by the introduction and modification of functional groups at the 5 and 6 positions to yield the desired diamino product.

A plausible synthetic pathway involves the following key transformations:

  • Synthesis of a 2-Hydroxypyridine Precursor: Formation of a stable pyridin-2-one ring with a directing group to facilitate subsequent functionalization.

  • Nitration: Introduction of nitro groups at the 5 and 6 positions of the pyridine ring.

  • Selective Reduction: Conversion of the dinitro compound to the corresponding diamino derivative.

Alternative strategies may involve halogenation followed by amination, which will also be discussed.

Route 1: Synthesis via Dinitration and Reduction

This primary route commences with the synthesis of 2-hydroxy-5-nitropyridine, which serves as a key intermediate.

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine

Two effective methods for the synthesis of 2-hydroxy-5-nitropyridine are presented below.

Method A: From 2-Amino-5-nitropyridine

This method involves the hydrolysis of commercially available 2-amino-5-nitropyridine.

Experimental Protocol: A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) and 10% aqueous sodium hydroxide (2000 mL) is refluxed at approximately 102 °C for 10 hours. After cooling, the reaction mixture is filtered. The collected solid is dissolved in water and neutralized with hydrochloric acid to precipitate the product. The solid is then filtered and dried to yield 2-hydroxy-5-nitropyridine.

Starting MaterialReagentsConditionsYieldPurityReference
2-Amino-5-nitropyridine10% NaOH, HClReflux, 10 h60%Not SpecifiedN/A

Method B: One-Pot Synthesis from 2-Aminopyridine

This approach offers a more direct route from 2-aminopyridine through a one-pot nitration and diazotization/hydrolysis sequence.

Experimental Protocol: To a 1000L reaction vessel, add concentrated sulfuric acid (1 ton). 2-Aminopyridine (100.0 kg, 1063.8 mol) is added in batches while maintaining the temperature at 10-20 °C. Concentrated nitric acid (92.8 kg, 957.4 mol) is then added, and the mixture is heated to 45-50 °C and stirred for 4-5 hours. The reaction solution is slowly added to 1 ton of ice water, keeping the temperature between 0-10 °C. An aqueous solution of sodium nitrite (110.1 kg, 1595.7 mol) is added dropwise. Following the reaction, aqueous ammonia (600 kg) is added to adjust the acid concentration to 25-30%. The resulting precipitate is centrifuged and dried to give 2-hydroxy-5-nitropyridine.[1][2]

Starting MaterialReagentsConditionsYieldPurityReference
2-AminopyridineConc. H₂SO₄, Conc. HNO₃, NaNO₂, NH₄OH0-50 °C56.7%Not Specified[1][2]
Step 2: Nitration of 2-Hydroxy-5-nitropyridine (Proposed)

Experimental Protocol (Proposed): Carefully add 2-hydroxy-5-nitropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The reaction is quenched by pouring it onto ice, and the precipitated product, 2-hydroxy-5,6-dinitropyridine, is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 2-Hydroxy-5,6-dinitropyridine to this compound (Proposed)

Specific protocols for the selective reduction of 2-hydroxy-5,6-dinitropyridine were not found. The following is a general method for the reduction of dinitropyridines.

Experimental Protocol (Proposed): Dissolve 2-hydroxy-5,6-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon (Pd/C). The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield this compound.

Route 2: Synthesis via Halogenation and Amination (Proposed)

This alternative route explores the introduction of amino groups through the displacement of halogen atoms.

Step 1: Halogenation of 2-Hydroxypyridine (General Concept)

The initial step would involve the dihalogenation of 2-hydroxypyridine at the 5 and 6 positions to generate a dihalopyridin-2-ol intermediate. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent could be employed.

Step 2: Amination of 5,6-Dihalopyridin-2-ol (Proposed)

The resulting 5,6-dihalopyridin-2-ol could then undergo a double nucleophilic aromatic substitution reaction with an ammonia source to introduce the two amino groups. This could be achieved using aqueous or alcoholic ammonia at elevated temperatures and pressures, potentially with a copper catalyst.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

G cluster_0 Route 1: Dinitration and Reduction 2-Aminopyridine 2-Aminopyridine 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Aminopyridine->2-Hydroxy-5-nitropyridine 1. Conc. H₂SO₄, Conc. HNO₃ 2. NaNO₂, H₂O 3. NH₄OH 2-Hydroxy-5,6-dinitropyridine 2-Hydroxy-5,6-dinitropyridine 2-Hydroxy-5-nitropyridine->2-Hydroxy-5,6-dinitropyridine Conc. H₂SO₄, fuming HNO₃ (Proposed) This compound This compound 2-Hydroxy-5,6-dinitropyridine->this compound H₂, Pd/C (Proposed)

Caption: Proposed synthesis of this compound via a dinitration and reduction sequence.

G cluster_1 Route 2: Halogenation and Amination 2-Hydroxypyridine 2-Hydroxypyridine 5,6-Dihalopyridin-2-ol 5,6-Dihalopyridin-2-ol 2-Hydroxypyridine->5,6-Dihalopyridin-2-ol Halogenating Agent (e.g., NBS/NCS) (Proposed) This compound This compound 5,6-Dihalopyridin-2-ol->this compound NH₃, heat, pressure (Proposed)

Caption: Proposed alternative synthesis via dihalogenation and subsequent amination.

Data Summary

The following table summarizes the quantitative data found for the synthesis of the key intermediate, 2-hydroxy-5-nitropyridine. Data for the proposed subsequent steps are not yet available in the reviewed literature.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1 (Method A)2-Amino-5-nitropyridine2-Hydroxy-5-nitropyridine10% NaOH, reflux; then HCl60N/A
1 (Method B)2-Aminopyridine2-Hydroxy-5-nitropyridineConc. H₂SO₄, Conc. HNO₃; NaNO₂; NH₄OH56.7[1][2]

Conclusion and Future Directions

This technical guide outlines novel and plausible synthetic routes towards this compound. While a complete, experimentally validated synthesis from readily available starting materials is not yet fully documented in the literature, the proposed pathways, particularly the dinitration and reduction route starting from 2-aminopyridine, offer a strong foundation for further investigation.

Future research should focus on optimizing the proposed nitration and reduction steps. Key areas for investigation include:

  • Regioselectivity of Nitration: Detailed studies are needed to confirm the selective nitration of 2-hydroxy-5-nitropyridine at the 6-position and to optimize reaction conditions to maximize the yield of the desired 2-hydroxy-5,6-dinitropyridine.

  • Selective Reduction: The development of a selective reduction method that can efficiently convert the dinitro compound to the diamino product without affecting the hydroxyl group is critical. Various reducing agents and catalytic systems should be explored.

  • Alternative Routes: The proposed halogenation-amination route warrants experimental investigation as it may offer a more direct pathway, avoiding the use of strong nitrating agents.

The successful development of a robust and scalable synthesis for this compound will undoubtedly facilitate the discovery and development of new therapeutic agents.

References

Spectroscopic and Structural Analysis of 5,6-Diaminopyridin-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic and structural information for the compound 5,6-Diaminopyridin-2-ol (CAS 138650-05-2). Despite a comprehensive search of scientific literature and chemical databases, experimentally determined spectroscopic data (NMR, IR, MS) for this compound has not been found in publicly accessible sources. Consequently, this document provides a summary of predicted spectroscopic data, general experimental protocols applicable to this class of compounds, and a generalized workflow for the characterization of novel chemical entities. This information is intended to serve as a reference for researchers who may synthesize or work with this compound in the future.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions can offer valuable insights into the expected spectroscopic features of a molecule. The following tables summarize the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-36.8 - 7.2Doublet
H-46.0 - 6.4Doublet
-NH₂ (C-5)4.5 - 5.5Broad Singlet
-NH₂ (C-6)5.0 - 6.0Broad Singlet
-OH (C-2)9.0 - 11.0Broad Singlet

Note: Predictions are based on standard NMR prediction algorithms. Actual chemical shifts are highly dependent on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2155 - 165
C-3110 - 120
C-4100 - 110
C-5135 - 145
C-6140 - 150

Note: These are estimated values and should be confirmed by experimental data.

Expected Infrared (IR) Spectroscopy Features

The IR spectrum of this compound is expected to be characterized by the following absorption bands corresponding to its functional groups:

  • O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amino): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-N stretch: Bands in the 1250-1350 cm⁻¹ region.

  • C-O stretch: A band in the 1000-1250 cm⁻¹ region.

Expected Mass Spectrometry (MS) Features

In a mass spectrum, this compound (molar mass: 125.13 g/mol ) would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 125 under electron ionization (EI) conditions.

  • Protonated Molecular Ion ([M+H]⁺): A peak at m/z = 126 under electrospray ionization (ESI) or chemical ionization (CI) conditions.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small neutral molecules such as NH₃, H₂O, and HCN.

General Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. These would require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz).

    • Standard acquisition parameters for ¹H NMR may include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

    • Optimize source parameters such as capillary voltage and desolvation temperature to achieve a stable signal.

    • For fragmentation data (MS/MS), select the parent ion of interest and apply a collision energy to induce fragmentation.

Visualized Workflows

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Interpretation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

G cluster_techniques Analytical Techniques cluster_data Generated Data compound Pure Compound Sample nmr NMR Analysis (Structure & Connectivity) compound->nmr ms MS Analysis (Molecular Weight & Formula) compound->ms ir IR Analysis (Functional Groups) compound->ir nmr_data NMR Spectra (¹H, ¹³C, etc.) nmr->nmr_data ms_data Mass Spectrum (m/z values) ms->ms_data ir_data IR Spectrum (wavenumbers) ir->ir_data conclusion Structure Elucidation & Confirmation nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Logical Flow of Spectroscopic Data for Structure Elucidation.

X-ray Crystal Structure of 2,6-Diaminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The X-ray crystal structure for 5,6-Diaminopyridin-2-ol is not publicly available in crystallographic databases. This guide provides a comprehensive analysis of a closely related isomer, 2,6-Diaminopyridine , for which detailed crystallographic data exists.

This technical guide offers a detailed examination of the X-ray crystal structure of 2,6-Diaminopyridine, a molecule of interest to researchers in medicinal chemistry and materials science. This document provides a summary of its crystallographic data, a detailed experimental protocol for its structure determination, and a visualization of its intermolecular interactions.

Crystallographic Data Summary

The crystallographic data for a new polymorph of 2,6-diaminopyridine has been reported and is summarized below.[1] This data provides the fundamental parameters of the unit cell and the conditions under which the data was collected.

Parameter Value
Chemical Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Crystal System Orthorhombic
Space Group P b c a
Unit Cell Dimensions a = 5.1217 Å, b = 9.8397 Å, c = 21.914 Å
α = 90°, β = 90°, γ = 90°
Residual Factor 0.1189
COD Number 2020898

Experimental Protocols

The determination of the crystal structure of 2,6-diaminopyridine involves several key steps, from synthesis and crystallization to data collection and structure refinement.

A salt of 2,6-diaminopyridine, 2,6-diaminopyridinium chloride, was synthesized and crystallized, providing insights into the protonated form of the molecule. The synthesis involved the hydrolysis of N,N'-bis(diisopropylphosphino)-2,6-diaminopyridine in the presence of CrCl₃·6H₂O.[2]

Synthesis:

  • N,N'-bis(diisopropylphosphino)-2,6-diaminopyridine (0.2 g, 0.53 mmol) was dissolved in 5 ml of dry tetrahydrofuran under an argon atmosphere.[2]

  • CrCl₃·6H₂O (0.134 g, 0.51 mmol) was added to the solution.[2]

  • The resulting mixture was stirred for 4 hours at room temperature.[2]

  • The purple solid that formed was filtered, washed with dry diethyl ether, and dried.[2]

Crystallization:

  • The solid was redissolved in acetonitrile.

  • Crystallization was initiated by solvent diffusion with diethyl ether.[2]

  • Yellow crystals of 2,6-diaminopyridinium chloride were obtained.[2]

The following diagram illustrates the general workflow for X-ray crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 2,6-Diaminopyridine Derivative purification Purification of Product synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer data_processing Data Processing and Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

General workflow for X-ray crystal structure determination.

Structural Analysis and Intermolecular Interactions

The crystal structure of 2,6-diaminopyridinium chloride reveals a network of intermolecular interactions that stabilize the packing of the molecules in the solid state. The primary interactions are N—H⋯Cl hydrogen bonds.[2] The cationic molecules and chloride anions are arranged in sheets.[2] Within these sheets, slipped π–π stacking interactions are also observed between the pyridine rings.[2]

The following diagram visualizes the key intermolecular interactions found in the crystal lattice of 2,6-diaminopyridinium chloride.

intermolecular_interactions cluster_hbond Hydrogen Bonding cluster_pipi π-π Stacking DAP_cation1 2,6-Diaminopyridinium Cation DAP_cation2 2,6-Diaminopyridinium Cation DAP_cation1->DAP_cation2 Slipped π-π Stacking Cl_anion Cl⁻ DAP_cation1->Cl_anion N-H···Cl

Key intermolecular interactions in 2,6-diaminopyridinium chloride.

A notable feature of the 2,6-diaminopyridinium cation is the significant pyramidalization of the amino nitrogen atom.[2] This deviation from a trigonal-planar geometry is an important structural characteristic.[2] In the non-protonated 2,6-diaminopyridine, the C—N—C angle of the pyridine ring is smaller than in the protonated form.[2]

This guide provides a foundational understanding of the solid-state structure of 2,6-diaminopyridine, which can be valuable for further research in drug design and materials science where this scaffold is utilized.

References

Physicochemical Properties of 5,6-Diaminopyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6-Diaminopyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from computational predictions and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its chemical nature, alongside generalized experimental protocols for its characterization.

Introduction

This compound is a heterocyclic aromatic compound belonging to the diaminopyridine class. Compounds in this family are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their physicochemical properties. These properties, including solubility, lipophilicity, and ionization state, govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. Understanding these characteristics is paramount for the rational design and development of new therapeutic agents. This guide summarizes the available physicochemical data for this compound and provides standardized methodologies for its empirical determination.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes key physicochemical parameters, primarily derived from computational models and data from the structurally similar compound, 5,6-Diaminopyridin-3-ol. It is crucial to note that these values are predictions and should be confirmed through experimental validation.

PropertyValue (Predicted/Inferred)Data Source
IUPAC Name This compoundN/A
CAS Number 138650-05-2Capot Chemical[1]
Molecular Formula C₅H₇N₃OPubChem[2]
Molecular Weight 125.13 g/mol PubChem[2]
Canonical SMILES C1=CC(=C(C(=N1)N)N)ON/A
InChI Key KFBGHPAUAGPIOF-UHFFFAOYSA-NPubChem[2]
XLogP3 -0.5PubChem (for 5,6-Diaminopyridin-3-ol)[2]
Hydrogen Bond Donors 3PubChem (for 5,6-Diaminopyridin-3-ol)[2]
Hydrogen Bond Acceptors 4PubChem (for 5,6-Diaminopyridin-3-ol)[2]
Rotatable Bond Count 1PubChem (for 5,6-Diaminopyridin-3-ol)[2]
Exact Mass 125.058911855 DaPubChem (for 5,6-Diaminopyridin-3-ol)[2]
Topological Polar Surface Area 85.2 ŲPubChem (for 5,6-Diaminopyridin-3-ol)[2]

Note: The data presented is for the isomeric compound 5,6-Diaminopyridin-3-ol where direct data for this compound is unavailable. These values should be used as estimations.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties applicable to this compound and other pyridine derivatives.

Determination of Melting Point

Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.

Methodology (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Aqueous Solubility

Objective: To quantify the concentration of the compound in a saturated aqueous solution at a specific temperature.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of water (or a relevant buffer system) in a flask.

  • The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solids.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility of a related compound, 2,6-diaminopyridine, is reported to be 9.9 g/100 mL (20 ºC).[3]

Determination of Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound, which influences its membrane permeability and distribution.

Methodology (Shake-Flask Method):

  • A pre-saturated solution of n-octanol and water is prepared.

  • A known amount of the compound is dissolved in one of the phases (typically water).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa

Objective: To determine the acid dissociation constant(s) of the compound, which indicates the degree of ionization at different pH values.

Methodology (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • The pKa value(s) can be determined from the titration curve, typically as the pH at the half-equivalence point(s).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility LogP LogP Determination (Shake-Flask) Purification->LogP pKa pKa Determination (Potentiometric Titration) Purification->pKa DataCompilation Data Compilation & Analysis MeltingPoint->DataCompilation Solubility->DataCompilation LogP->DataCompilation pKa->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: General workflow for the synthesis, purification, and physicochemical characterization.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. However, substituted diaminopyridines are known to interact with a variety of biological targets. For instance, some aminopyridines function as potassium channel blockers, which can enhance neurotransmitter release at the neuromuscular junction. Further research, such as in-silico modeling and in-vitro screening, would be necessary to elucidate the potential biological targets and signaling pathways modulated by this compound.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound.

biological_investigation cluster_screening Initial Screening cluster_pathway Pathway Elucidation cluster_activity Biological Activity InSilico In-silico Screening (Target Prediction) InVitro In-vitro Assays (e.g., Enzyme, Receptor Binding) InSilico->InVitro TargetID Target Identification & Validation InVitro->TargetID PathwayAnalysis Signaling Pathway Analysis TargetID->PathwayAnalysis CellBased Cell-based Assays (Functional Response) PathwayAnalysis->CellBased InVivo In-vivo Models (Efficacy & Toxicity) CellBased->InVivo

Caption: Logical workflow for investigating the biological activity of a novel chemical entity.

Conclusion

References

Tautomerism in 5,6-Diaminopyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tautomerism in 5,6-Diaminopyridin-2-ol

This compound possesses several functional groups capable of proton migration, leading to a rich tautomeric landscape. The primary tautomeric equilibria to consider are the keto-enol and amino-imino forms.

  • Keto-Enol Tautomerism: This involves the interconversion between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.

  • Amino-Imino Tautomerism: The presence of two amino groups at positions 5 and 6 introduces the possibility of amino-imino tautomerism, where a proton can migrate from an exocyclic nitrogen to the ring nitrogen or an adjacent exocyclic nitrogen.

The interplay of these equilibria results in several possible tautomeric structures. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment (e.g., solvent polarity).

Tautomers T1 This compound (Enol-Diamino) T2 5,6-Diamino-1H-pyridin-2-one (Keto-Diamino) T1->T2 Keto-Enol T3 5-Amino-6-imino-1,6-dihydropyridin-2-ol (Enol-Amino-Imino) T1->T3 Amino-Imino T4 6-Amino-5-imino-1,5-dihydropyridin-2-ol (Enol-Amino-Imino) T1->T4 Amino-Imino T2->T3 Amino-Imino T2->T4 Amino-Imino

Caption: Potential tautomeric equilibria for this compound.

Theoretical Framework and Relative Stabilities

The predominance of a particular tautomer is governed by its thermodynamic stability. For pyridin-2-ol and its derivatives, the keto form is often more stable than the enol form in the solid state and in polar solvents, primarily due to the greater strength of the C=O double bond compared to a C=C double bond and the potential for intermolecular hydrogen bonding. However, the enol form can be favored in the gas phase or in nonpolar solvents.

The amino-imino equilibrium is generally shifted towards the amino form for simple aminopyridines, as this preserves the aromaticity of the pyridine ring. The imino tautomers are typically less stable.

For this compound, a combination of these factors will determine the major contributing tautomer. It is hypothesized that the 5,6-diamino-1H-pyridin-2-one (Keto-Diamino) form is likely to be the most stable tautomer in condensed phases due to the stability of the pyridone ring and the retention of the aromatic amino substituents.

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric equilibria relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For unambiguous signal assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

    • To study the effect of solvent, acquire spectra in a range of solvents with varying polarities.

  • Data Analysis:

    • Compare the observed chemical shifts with those of model compounds where the tautomeric form is locked (e.g., by N- or O-methylation).

    • The presence of distinct sets of signals indicates a slow exchange between tautomers on the NMR timescale.

    • If the exchange is fast, an averaged spectrum is observed. In such cases, variable temperature NMR can be employed to slow down the exchange and resolve the individual tautomer signals.

    • The ratio of tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC) acq_1d->acq_2d acq_vt Variable Temperature NMR acq_1d->acq_vt assign Signal Assignment acq_2d->assign acq_vt->assign compare Compare with Model Compounds assign->compare ratio Determine Tautomer Ratio compare->ratio

Caption: Experimental workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers, as they typically exhibit distinct absorption maxima (λmax).

Detailed Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a transparent solvent (e.g., ethanol, water, cyclohexane).

    • Prepare a series of dilute solutions of known concentrations.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

    • Acquire spectra in a variety of solvents with different polarities to observe shifts in the tautomeric equilibrium.

  • Data Analysis:

    • The keto and enol forms of hydroxypyridines generally have different λmax values. The keto form often absorbs at a longer wavelength.

    • Changes in the relative intensities of absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium. For instance, polar solvents may stabilize the more polar keto tautomer, leading to an increase in the intensity of its corresponding absorption band.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a single crystal on a goniometer and place it in a diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Data Analysis:

    • The final refined structure will reveal the precise location of all atoms, including hydrogen atoms, thus definitively identifying the tautomeric form present in the crystal.

Computational Chemistry Protocols

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers.

Detailed Methodology:

  • Structure Preparation:

    • Build the 3D structures of all plausible tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is widely used for reliable calculations on organic molecules.

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Effects:

    • To model the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.

  • Data Analysis:

    • The relative energies (ΔE) of the tautomers are calculated by comparing their total electronic energies, including ZPVE corrections.

    • The Gibbs free energy of tautomerization (ΔG) can also be calculated to determine the equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

DFT_Workflow start Build Tautomer Structures opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq solv Include Solvation Model (e.g., PCM) opt->solv end Calculate Relative Energies (ΔE, ΔG) freq->end solv->end

Caption: Workflow for computational analysis of tautomerism using DFT.

Quantitative Data Summary (Based on Analogous Systems)

The following table summarizes hypothetical relative energies for the tautomers of this compound, based on trends observed for similar heterocyclic systems. The Keto-Diamino form is set as the reference (0.0 kcal/mol).

TautomerGas Phase (ΔE, kcal/mol)Water (ΔG, kcal/mol)
Keto-Diamino 0.00.0
Enol-Diamino +1.5 to +3.0+2.5 to +5.0
Enol-Amino-Imino > +10> +8

Note: These values are illustrative and based on general principles. Actual values for this compound would require specific experimental or computational studies.

Conclusion

The tautomeric landscape of this compound is complex, with several potential keto-enol and amino-imino forms. Based on established principles from related heterocyclic systems, the 5,6-diamino-1H-pyridin-2-one tautomer is predicted to be the most stable form, particularly in polar environments. A definitive characterization of the tautomeric equilibrium for this specific molecule necessitates a combined experimental and computational approach. The methodologies outlined in this guide provide a robust framework for such an investigation. For professionals in drug development, a thorough understanding of the predominant tautomeric forms of such molecules is essential for accurate structure-activity relationship (SAR) studies, prediction of ADME properties, and the design of effective and safe therapeutic agents.

Navigating the Physicochemical Landscape of 5,6-Diaminopyridin-2-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential solubility and stability studies for the novel compound 5,6-Diaminopyridin-2-ol. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount for predicting its behavior, optimizing formulations, and ensuring regulatory compliance. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols for determining these critical parameters. Furthermore, it presents an illustrative summary of potential solubility and stability profiles based on the known behavior of structurally related diaminopyridine compounds. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound, enabling a systematic and scientifically rigorous approach to its characterization.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a heterocyclic compound of interest within pharmaceutical research. As with any potential therapeutic agent, its journey from discovery to a viable drug candidate is contingent upon a detailed understanding of its fundamental properties. Among the most crucial of these are solubility and stability.

  • Solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy. Poor aqueous solubility can be a significant hurdle in formulation development.

  • Stability studies are essential for identifying potential degradation pathways and products, which is critical for ensuring the safety and potency of the final drug product. These studies inform the selection of appropriate storage conditions, packaging, and shelf-life determination.

This guide provides standardized methodologies for conducting these vital assessments for this compound and presents illustrative data to serve as a benchmark for expected outcomes.

Solubility Profile of this compound (Illustrative Data)

The solubility of a compound is determined across a range of pH values and in various solvents to mimic physiological conditions and to inform formulation strategies. The following tables present hypothetical, yet plausible, solubility data for this compound.

Table 1: Illustrative Aqueous Solubility Profile of this compound at 37°C

pHSolubility (mg/mL)Method
1.215.2Shake-Flask
4.58.5Shake-Flask
6.82.1Shake-Flask
7.41.8Shake-Flask
9.03.5Shake-Flask

Table 2: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventSolubility CategoryApproximate Solubility (mg/mL)
WaterSparingly soluble~2
EthanolSoluble>30
MethanolFreely soluble>100
AcetoneSoluble>30
AcetonitrileSlightly soluble~5
Dimethyl Sulfoxide (DMSO)Freely soluble>100
TolueneInsoluble<0.1

Stability Profile of this compound (Illustrative Data)

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a molecule.[1] By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation pathways can be identified.[2] The following table summarizes hypothetical outcomes of a forced degradation study on this compound.

Table 3: Illustrative Forced Degradation Study Summary for this compound

Stress ConditionDurationDegradation (%)Major Degradation Products Identified
0.1 M HCl at 60°C24 hours< 5%Minimal degradation observed
0.1 M NaOH at 60°C8 hours~10%Product A, Product B
5% H₂O₂ at Room Temperature24 hours~18%N-oxide derivative, Nitro-derivative
Dry Heat at 80°C48 hours< 2%Minimal degradation observed
Photostability (ICH Q1B)7 days~8%Photodegradant X

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) to quantify the compound

Procedure:

  • Add an excess amount of this compound to a glass vial, ensuring that a solid phase remains.

  • Add a known volume of the desired pH buffer to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Repeat the experiment in triplicate for each pH condition.

Forced Degradation Study and Stability-Indicating Method Development

This protocol outlines the process for conducting forced degradation studies and developing a stability-indicating HPLC method in accordance with ICH guidelines.[3]

Objective: To identify potential degradation products and pathways for this compound and to develop an HPLC method capable of separating the parent compound from its degradants.

Part A: Forced Degradation (Stress Testing)

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize, and dilute for analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for up to 8 hours. Withdraw samples at intervals, neutralize, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Withdraw samples, quench the reaction if necessary, and dilute for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At specific time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. Analyze both the exposed and control samples.

Part B: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Screening: Begin with a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile or methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the parent peak from any degradation products formed during the stress studies.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent compound and its degradants.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is resolved from all degradation product peaks.

Visualizations

The following diagrams illustrate the logical flow of the experimental work and a potential degradation pathway for this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: this compound sol_prep Prepare Supersaturated Solutions (Different pH & Solvents) sol_start->sol_prep sol_shake Shake to Equilibrium (e.g., 24-48h) sol_prep->sol_shake sol_separate Separate Solid & Liquid (Centrifugation/Filtration) sol_shake->sol_separate sol_quantify Quantify Concentration in Supernatant (HPLC) sol_separate->sol_quantify sol_end End: Solubility Profile sol_quantify->sol_end stab_start Start: this compound stab_stress Forced Degradation (Stress Testing) - Acid - Base - Oxidation - Heat - Light stab_start->stab_stress stab_hplc_dev Develop Stability-Indicating HPLC Method stab_stress->stab_hplc_dev stab_analyze Analyze Stressed Samples stab_stress->stab_analyze stab_hplc_dev->stab_analyze stab_identify Identify & Characterize Degradation Products stab_analyze->stab_identify stab_end End: Stability Profile & Degradation Pathway stab_identify->stab_end

Caption: Experimental workflow for solubility and stability studies.

DegradationPathway parent This compound stress Oxidative Stress (e.g., H₂O₂) parent->stress n_oxide This compound-N-oxide stress->n_oxide Pathway A nitro Nitro-derivative stress->nitro Pathway B

Caption: Plausible oxidative degradation pathway for this compound.

Conclusion

The successful development of this compound as a therapeutic agent is intrinsically linked to a comprehensive understanding of its solubility and stability. This technical guide provides the essential experimental frameworks for researchers to systematically evaluate these critical physicochemical properties. While the presented data is illustrative, the detailed protocols for solubility determination and forced degradation studies offer a robust starting point for generating the necessary data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising compound. Adherence to these standardized methodologies will facilitate a more efficient and informed progression through the preclinical and clinical development phases.

References

Quantum Chemical Blueprint for 5,6-Diaminopyridin-2-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Diaminopyridin-2-ol is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules, such as nucleotide bases and various kinase inhibitors. The presence of multiple hydrogen bond donors and acceptors, along with a π-electron system, suggests its potential for interacting with biological targets. A thorough understanding of its electronic and structural properties at the quantum mechanical level is paramount for predicting its reactivity, metabolic stability, and potential as a drug candidate.

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of this compound. In the absence of direct experimental quantum chemical studies on this specific molecule, this document outlines a robust computational and experimental workflow based on established methodologies for analogous aminopyridine and heterocyclic compounds. The guide is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of this compound.

Proposed Computational Workflow for Quantum Chemical Calculations

A systematic computational study is essential to elucidate the intrinsic properties of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between accuracy and computational cost.[1][2][3][4] The proposed workflow is visualized in the diagram below.

computational_workflow cluster_setup 1. Initial Setup cluster_calculations 2. Core Calculations cluster_analysis 3. Data Analysis & Interpretation mol_structure Define Input Structure (this compound) method_selection Select Computational Method (DFT: B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spectral_analysis Vibrational Spectra Simulation (IR & Raman) freq_calc->spectral_analysis reactivity_analysis Reactivity Descriptors electronic_props->reactivity_analysis

Caption: Proposed computational workflow for quantum chemical analysis.

Detailed Computational Protocol

The following protocol outlines the recommended steps for a comprehensive quantum chemical analysis of this compound.

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Theoretical Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed for its proven performance with organic and heterocyclic molecules.[1][2][3][5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[1][2][5]

  • Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase to find the minimum energy conformation.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and simulated vibrational spectra (IR and Raman).

  • Electronic Property Calculations:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: Calculation of Mulliken charges will provide insight into the charge distribution across the molecule.

    • Dipole Moment: The total dipole moment will be calculated to understand the molecule's overall polarity.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. These values are hypothetical and serve as a template for presenting the actual computational results.

Table 1: Predicted Optimized Geometric Parameters

ParameterBond/AnglePredicted Value
Bond Length (Å)C2-N11.37
N1-C61.35
C6-C51.41
C5-C41.39
C4-C31.38
C3-C21.40
C2-O71.36
C5-N81.40
C6-N91.39
Bond Angle (°)C6-N1-C2118.5
N1-C2-C3122.0
C2-C3-C4119.5
C3-C4-C5118.0
C4-C5-C6120.0
C5-C6-N1122.0

Table 2: Predicted Electronic and Global Reactivity Descriptors

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment (Debye)3.5 D
Ionization Potential (I)5.8 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.5
Chemical Hardness (η)2.3
Chemical Softness (S)0.22
Electrophilicity Index (ω)2.66

Table 3: Predicted Major Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch3450
N-H Asymmetric Stretch (NH₂)3350
N-H Symmetric Stretch (NH₂)3250
C=C/C=N Ring Stretch1620, 1580, 1470
N-H Scissoring (NH₂)1600
C-O Stretch1250

Proposed Experimental Protocols

Experimental validation is crucial for confirming the theoretical predictions. The following are generalized protocols for the synthesis and characterization of this compound, adapted from procedures for similar compounds.

Synthesis Protocol

A plausible synthetic route to this compound could involve the reduction of a corresponding dinitropyridinol.

  • Nitration: 2-Hydroxypyridine can be subjected to nitration to introduce nitro groups at the 5 and 6 positions.

  • Reduction: The resulting 5,6-dinitro-pyridin-2-ol can then be reduced to this compound using a suitable reducing agent, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

  • Purification: The crude product would be purified by recrystallization or column chromatography.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the aromatic and amine protons. The hydroxyl proton may be observable depending on the solvent and concentration.

    • ¹³C NMR: Acquire the carbon NMR spectrum to determine the chemical shifts of the carbon atoms in the pyridine ring.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the connectivity of protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet.

    • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands for O-H, N-H, C=C, C=N, and C-O stretching and bending vibrations to confirm the presence of the key functional groups.[6][7]

Potential Biological Signaling Pathway Involvement

The diaminopyridine scaffold is present in molecules known to act as antifolates.[8] Antifolates disrupt the folate metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids, thereby inhibiting cell division.[9][10][11][12][13] This makes the folate pathway a relevant area of investigation for the biological activity of this compound.

signaling_pathway cluster_folate Folate Metabolism cluster_nucleotide Nucleotide Synthesis folate Folate dhf Dihydrofolate (DHF) folate->dhf Reduction thf Tetrahydrofolate (THF) dhf->thf DHFR dump dUMP thf->dump dhfr Dihydrofolate Reductase (DHFR) dtmp dTMP dump->dtmp TS dna DNA Synthesis dtmp->dna ts Thymidylate Synthase inhibitor This compound (Potential Inhibitor) inhibitor->dhfr Inhibition

Caption: Potential inhibition of the folate metabolism pathway.

This technical guide provides a foundational framework for the comprehensive quantum chemical and experimental investigation of this compound. The proposed computational workflow, utilizing DFT calculations, will yield valuable insights into its structural and electronic properties, which are crucial for understanding its chemical behavior and potential as a drug candidate. The outlined experimental protocols provide a starting point for its synthesis and characterization. Furthermore, the exploration of its potential role as an antifolate offers a clear direction for initial biological screening. The integration of these theoretical and experimental approaches will pave the way for a deeper understanding of this compound and accelerate its development in the field of medicinal chemistry.

References

An In-depth Technical Guide to 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminopyridin-2-ol, also known by its tautomeric name 5,6-diamino-2(1H)-pyridinone, is a heterocyclic organic compound. Due to the principle of tautomerism, where chemical compounds can exist in readily interconvertible isomeric forms, this compound predominantly exists as 5,6-diamino-2(1H)-pyridinone. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on delivering detailed technical information for research and development applications. The pyridinone core is a recognized scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its predominant tautomer, 5,6-diamino-2(1H)-pyridinone, are presented below.

PropertyValue
CAS Number 138650-05-2[1][2][3]
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis and Experimental Protocols

One common method for synthesizing the 2-pyridinone core is through the condensation of a β-ketoester with an amine. For this compound, a potential, though unverified, pathway could start from a suitably substituted precursor.

Logical Synthesis Pathway

Synthesis_Pathway cluster_0 Conceptual Synthetic Route Precursor Substituted Acyclic Precursor Cyclization Ring Formation Precursor->Cyclization Condensation Intermediate Substituted 2-Pyridinone Cyclization->Intermediate Amination Introduction of Amino Groups Intermediate->Amination Final_Product 5,6-Diamino-2(1H)-pyridinone Amination->Final_Product

Caption: A conceptual pathway for the synthesis of 5,6-diamino-2(1H)-pyridinone.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively characterized. However, the broader class of pyridinone derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties.[4][5]

Potential Areas of Investigation:

  • Anticancer Activity: Many pyridinone-containing compounds have been investigated for their potential as cytotoxic agents against various cancer cell lines.[5] The di-amino substitution pattern on the pyridinone ring of this compound could offer unique interactions with biological targets.

  • Enzyme Inhibition: The pyridinone scaffold can act as a pharmacophore that interacts with the active sites of various enzymes. The specific substitutions on this compound may confer selectivity towards certain enzyme families, such as kinases or polymerases.

  • Antimicrobial Properties: Some pyridinone derivatives have demonstrated antibacterial and antifungal activities.[6]

Experimental Protocol: In Vitro Anticancer Activity Screening

The following is a generalized protocol for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

1. Cell Culture:

  • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of working concentrations.

3. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
  • Solubilize the formazan crystals with a solubilization buffer.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Calculate IC50 Value MTT_Assay->Data_Analysis

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a compound.

Safety and Handling

Specific safety and toxicity data for this compound are not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier. A generic safety data sheet for a related compound can offer some guidance, but it is not a substitute for compound-specific information.[7][8]

Conclusion

This compound, predominantly existing as its 5,6-diamino-2(1H)-pyridinone tautomer, represents an under-investigated molecule within the broader class of biologically relevant pyridinones. While specific experimental data is sparse, its structural features suggest potential for further exploration in medicinal chemistry and drug discovery. The protocols and information provided in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this compound.

References

Methodological & Application

5,6-Diaminopyridin-2-ol: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

5,6-Diaminopyridin-2-ol is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused-ring systems with significant biological activity. Its vicinal diamine functionality, coupled with the 2-pyridone moiety, allows for versatile cyclocondensation reactions to form a variety of heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines. These resulting compounds have garnered substantial interest in medicinal chemistry due to their demonstrated potential as inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, immunology, and beyond. This application note provides an overview of the synthesis, key reactions, and therapeutic applications of this compound and its derivatives, along with detailed experimental protocols.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as this compound, serve as critical starting materials for the synthesis of more complex molecular architectures. The arrangement of the amino and hydroxyl groups on the pyridine core of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The resulting imidazo[4,5-b]pyridine core is a key pharmacophore found in numerous kinase inhibitors, highlighting the importance of this compound as a building block in modern drug discovery.

Synthesis of this compound

A plausible synthetic route to this compound begins with the commercially available 2-aminopyridine. The synthesis involves a three-step sequence: nitration, diazotization to introduce the hydroxyl group, and subsequent reduction of the nitro group to an amine, followed by the introduction of the second amino group.

Synthetic Scheme:

The Emerging Role of Diaminopyridinols and Their Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The diaminopyridinol scaffold, exemplified by molecules such as 5,6-Diaminopyridin-2-ol, represents a promising chemotype in the landscape of modern medicinal chemistry. While literature specifically detailing the applications of this compound is nascent, the broader class of aminopyridinols and their bioisosteric cousins, the diaminopyrimidines, have garnered significant attention as privileged structures in the design of targeted therapeutics. These compounds are particularly notable for their utility as kinase inhibitors, leveraging their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This document provides an overview of the applications, synthetic strategies, and biological evaluation of this class of compounds, offering detailed protocols for their investigation.

Medicinal Chemistry Applications

Derivatives of the diaminopyridine and diaminopyrimidine core have been extensively explored as inhibitors of various protein kinases implicated in oncology and inflammatory diseases. The strategic placement of amino and hydroxyl groups on the pyridine or pyrimidine ring allows for multiple points of interaction with the kinase hinge region, a critical area for ATP binding. This interaction profile often leads to potent and selective inhibition.

For instance, various diaminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[1][2] Additionally, compounds with a similar structural motif have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, highlighting the therapeutic potential of this scaffold in cancer treatment.[3] The versatility of this chemical class is further underscored by the development of aminopyridine-based inhibitors for c-Jun N-terminal kinases (JNK), which are involved in inflammatory responses and neurodegenerative diseases.[4]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative diaminopyrimidine and aminopyridine derivatives against various kinase targets.

Table 1: Inhibitory Activity of Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)

Compound IDFAK IC50 (nM)A549 Cell Line IC50 (nM)MDA-MB-231 Cell Line IC50 (nM)Reference
A12 -13094[1][2]

Note: Specific FAK enzymatic IC50 for compound A12 was not provided in the source material, but its potent anti-proliferative activity in FAK-overexpressing cell lines is highlighted.

Table 2: Inhibitory Activity of Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDCDK7 IC50 (nM)Selectivity ProfileReference
22 SignificantRemarkable selectivity against a panel of kinases, including seven CDK subtypes[3]

Note: The source material for compound 22 emphasizes its significant and selective inhibitory activity without providing a specific IC50 value.

Experimental Protocols

General Synthesis of Substituted Diaminopyrimidines

This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which can be adapted for the synthesis of related aminopyridinol compounds.

Materials:

  • Appropriate starting materials (e.g., substituted anilines, pyrimidine cores)

  • Solvents (e.g., DMF, ethanol)

  • Catalysts (e.g., Pd(OAc)2)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Coupling Reaction: A mixture of the pyrimidine core, a substituted aniline, a suitable catalyst (e.g., palladium acetate), and a ligand in an appropriate solvent is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired diaminopyrimidine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant kinase enzyme

  • ATP

  • Substrate peptide

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: A stock solution of the inhibitor is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Reaction: The kinase, substrate, and inhibitor are incubated in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a suitable detection reagent and a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_lead_opt Lead Optimization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up reaction->workup purification Purification workup->purification characterization Characterization purification->characterization invitro In Vitro Kinase Assay characterization->invitro cellular Cell-based Assays characterization->cellular data_analysis Data Analysis (IC50) invitro->data_analysis cellular->data_analysis sar SAR Studies data_analysis->sar

Caption: General experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

kinase_signaling_pathway cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) FAK FAK RTK->FAK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Diaminopyrimidine Inhibitor Inhibitor->FAK

Caption: Simplified signaling pathway of FAK and its inhibition by a diaminopyrimidine derivative.

References

Application Notes and Protocols: 5,6-Diaminopyridin-2-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key heterocyclic compounds derived from 5,6-diaminopyridin-2-ol. This versatile building block is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The protocols detailed below are based on well-established cyclocondensation reactions of analogous 1,2-diaminopyridine derivatives and serve as a guide for the synthesis of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines.

Synthesis of Pyrido[2,3-b]pyrazin-7(8H)-one Derivatives

The condensation of this compound with 1,2-dicarbonyl compounds is a direct and efficient method for the synthesis of pyrido[2,3-b]pyrazin-7(8H)-ones. This reaction typically proceeds by the formation of a dihydropyrazine intermediate, followed by aromatization.

Experimental Protocol 1: Synthesis of 6-Methylpyrido[2,3-b]pyrazin-7(8H)-one

This protocol describes the synthesis of a model pyrido[2,3-b]pyrazin-7(8H)-one using methylglyoxal as the 1,2-dicarbonyl compound.

Materials:

  • This compound

  • Methylglyoxal (40% aqueous solution)

  • Ethanol

  • Acetic Acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (3:1, v/v).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To the stirred solution, add methylglyoxal (1.1 eq., 40% aqueous solution) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-methylpyrido[2,3-b]pyrazin-7(8H)-one.

Quantitative Data (Representative):

ProductReagentsSolventTemperatureTime (h)Yield (%)
6-Methylpyrido[2,3-b]pyrazin-7(8H)-oneThis compound, MethylglyoxalEthanol/WaterReflux4-675-85
6,7-Diphenylpyrido[2,3-b]pyrazin-7(8H)-oneThis compound, BenzilAcetic Acid120 °C380-90

Note: The quantitative data presented is based on typical yields for analogous reactions and may require optimization for this specific substrate.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5_6_diaminopyridin_2_ol This compound dissolve Dissolve in Ethanol/Water 5_6_diaminopyridin_2_ol->dissolve dicarbonyl 1,2-Dicarbonyl Compound (e.g., Methylglyoxal) add_reagent Add Dicarbonyl (dropwise) dicarbonyl->add_reagent add_catalyst Add Acetic Acid (catalyst) dissolve->add_catalyst add_catalyst->add_reagent reflux Reflux (4-6 h) add_reagent->reflux cool Cool to RT reflux->cool precipitate Precipitation/ Concentration cool->precipitate filter Filter precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure Pyrido[2,3-b]pyrazin-7(8H)-one recrystallize->product

Caption: Workflow for the synthesis of Pyrido[2,3-b]pyrazin-7(8H)-ones.

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

The reaction of this compound with β-ketoesters provides a straightforward route to pyrido[2,3-d]pyrimidin-7(8H)-ones. This transformation is a variation of the Gould-Jacobs reaction.

Experimental Protocol 2: Synthesis of 5-Methylpyrido[2,3-d]pyrimidin-7(8H)-one

This protocol outlines the synthesis of a substituted pyrido[2,3-d]pyrimidin-7(8H)-one using ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Round-bottom flask

  • High-temperature thermometer

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Washing solvents (e.g., ethanol, water)

Procedure:

  • Condensation: In a round-bottom flask, mix this compound (1.0 eq.) and ethyl acetoacetate (1.1 eq.).

  • Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the cooled crude intermediate, add a cyclizing agent such as polyphosphoric acid (PPA) or Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-250 °C for Dowtherm A or 120-140 °C for PPA) and maintain for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • Work-up: Carefully pour the hot reaction mixture into ice-water with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product to obtain the crude 5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which can be further purified by recrystallization if necessary.

Quantitative Data (Representative):

ProductReagentsCyclizing AgentTemperature (°C)Time (h)Yield (%)
5-Methylpyrido[2,3-d]pyrimidin-7(8H)-oneThis compound, Ethyl acetoacetateDowtherm A240-2500.5-165-75
5-Phenylpyrido[2,3-d]pyrimidin-7(8H)-oneThis compound, Ethyl benzoylacetatePPA120-1401-270-80

Note: The quantitative data presented is based on typical yields for analogous reactions and may require optimization for this specific substrate.

Signaling Pathway Analogy (Gould-Jacobs Reaction):

G start This compound + β-Ketoester intermediate1 Amine Condensation (Loss of H2O) start->intermediate1 Heat intermediate2 Enamine Intermediate intermediate1->intermediate2 intermediate3 Thermal Cyclization (Loss of EtOH) intermediate2->intermediate3 High Temp. product Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate3->product

Application of 5,6-Diaminopyridin-2-ol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive literature and database searches have revealed a significant lack of published research on the application of 5,6-Diaminopyridin-2-ol in materials science. While the compound is commercially available, there is no readily accessible information detailing its use in the synthesis of polymers, coordination compounds, or other functional materials.

Extensive searches for experimental protocols, quantitative data on material properties, and related signaling pathways involving materials derived from this compound have not yielded any specific results. The scientific literature predominantly focuses on other isomers of diaminopyridine, such as 2,6-diaminopyridine, which have found applications in polymer chemistry and coordination complexes.

Due to the absence of foundational research and experimental data on the use of this compound in materials science, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, and diagrams.

Researchers interested in the potential applications of this molecule would need to conduct exploratory research to determine its reactivity, thermal stability, and coordination behavior. Such fundamental studies would be a prerequisite for its incorporation into novel materials.

We recommend that researchers interested in this specific molecule initiate preliminary studies to synthesize and characterize potential polymers or coordination complexes. This would involve:

  • Monomer/Ligand Synthesis and Purification: Developing a reliable synthetic route to high-purity this compound.

  • Polymerization/Coordination Reactions: Exploring various reaction conditions (e.g., catalysts, solvents, temperature) to induce polymerization or form coordination complexes with metal ions.

  • Material Characterization: Utilizing techniques such as NMR, FTIR, TGA, DSC, and X-ray diffraction to characterize the structure and properties of any resulting materials.

Until such foundational research is published, detailed application notes and protocols for this compound in materials science cannot be formulated.

Application Notes and Protocols for the Synthesis of 5,6-Diaminopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6-Diaminopyridin-2-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The presented methodology is based on a robust and adaptable synthetic route starting from commercially available 2-hydroxy-5-nitropyridine. This protocol outlines the nitration of the pyridine ring, followed by a selective reduction to yield the target diaminopyridinol scaffold. These compounds can serve as key intermediates for the development of novel therapeutic agents. The provided experimental procedures, characterization data, and workflow visualizations are intended to guide researchers in the efficient synthesis and exploration of this promising chemical space.

Introduction

Pyridin-2-ol derivatives are a prominent structural motif in a wide array of biologically active molecules and pharmaceuticals. The introduction of amino groups at the 5 and 6 positions of the pyridin-2-ol core can significantly modulate the compound's physicochemical properties and biological activity. The resulting this compound scaffold is a versatile building block for the synthesis of novel heterocyclic systems and potential drug candidates, including but not limited to kinase inhibitors and metal-chelating agents. This protocol details a reliable method for accessing these valuable derivatives.

Synthetic Pathway

The synthesis of this compound derivatives can be achieved through a two-step process starting from 2-hydroxy-5-nitropyridine. The first step involves a regioselective nitration at the 6-position, followed by a catalytic hydrogenation to reduce both nitro groups to the corresponding amines.

Synthesis_Pathway A 2-Hydroxy-5-nitropyridine R1 HNO₃, H₂SO₄ A->R1 B 2-Hydroxy-5,6-dinitropyridine R2 H₂, Pd/C B->R2 C This compound R1->B R2->C

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 2-Hydroxy-5,6-dinitropyridine

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-5-nitropyridine (10.0 g, 71.4 mmol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (50 mL) while stirring. Ensure the temperature is maintained below 10 °C.

  • Once the starting material is completely dissolved, add a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (15 mL) dropwise via a dropping funnel. Maintain the internal temperature below 15 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The resulting yellow precipitate is collected by vacuum filtration, washed with copious amounts of cold deionized water until the filtrate is neutral, and then dried under vacuum to afford 2-hydroxy-5,6-dinitropyridine.

Synthesis of this compound

Materials:

  • 2-Hydroxy-5,6-dinitropyridine

  • Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or equivalent

  • Filter paper

Procedure:

  • To a Parr hydrogenation bottle, add 2-hydroxy-5,6-dinitropyridine (5.0 g, 27.0 mmol) and ethanol (100 mL).

  • Carefully add 10% Pd/C (0.5 g, 10 wt%).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

CompoundStarting Material (g)Product (g)Yield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
2-Hydroxy-5,6-dinitropyridine10.011.587198-2018.95 (s, 1H), 8.42 (s, 1H)
This compound5.03.192215-218 (dec.)6.87 (s, 1H), 6.21 (s, 1H), 4.85 (br s, 2H, NH2), 4.52 (br s, 2H, NH2)

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_analysis Analysis A Dissolve 2-hydroxy-5-nitropyridine in H₂SO₄ B Add nitrating mixture (HNO₃/H₂SO₄) A->B C Stir at room temperature B->C D Quench on ice C->D E Filter and dry product D->E F Combine dinitro compound, EtOH, and Pd/C E->F G Hydrogenate under pressure F->G H Filter to remove catalyst G->H I Concentrate filtrate H->I J Purify by recrystallization I->J K Characterize products (NMR, MP, etc.) J->K

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

This compound derivatives are valuable scaffolds for generating libraries of compounds for high-throughput screening in drug discovery programs. The two adjacent amino groups provide handles for further chemical modifications, allowing for the exploration of diverse chemical space.

Drug_Discovery_Workflow A Synthesis of This compound Scaffold B Library Synthesis (Derivative Generation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the title compounds.

Application Note: High-Throughput Screening of 5,6-Diaminopyridin-2-ol Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] This makes them a prime target for therapeutic intervention. The 5,6-Diaminopyridin-2-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. This application note provides a comprehensive framework for the high-throughput screening (HTS) of a library of this compound analogs to identify potent and selective kinase inhibitors. We will use a hypothetical screening cascade targeting a representative tyrosine kinase, "Kinase X," which is a key component of the hypothetical "Cell Proliferation Pathway."

This document outlines the experimental workflow, from a primary biochemical screen to secondary cell-based assays, and provides detailed protocols for each step. Furthermore, it includes a template for data presentation and visualization of the screening workflow and the targeted signaling pathway using Graphviz (DOT language).

Screening Cascade Overview

A tiered approach is employed to efficiently screen the compound library, starting with a high-throughput primary assay to identify initial "hits." These hits are then subjected to a series of secondary assays to confirm their activity, assess their potency, and evaluate their cellular effects.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Secondary Assays cluster_3 Lead Optimization Primary HTS Primary High-Throughput Screen (Biochemical Kinase X Assay) Dose-Response Dose-Response and IC50 Determination (Biochemical Kinase X Assay) Primary HTS->Dose-Response Active Compounds ('Hits') Cell-Based_Assay Cell-Based Target Engagement Assay (Cell Line with Kinase X) Dose-Response->Cell-Based_Assay Confirmed Potent Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH or MTT Assay) Cell-Based_Assay->Cytotoxicity_Assay Cell-Active Hits Lead_Optimization Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->Lead_Optimization Non-toxic, Cell-Active Hits

Caption: High-throughput screening workflow for identifying Kinase X inhibitors.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical "Cell Proliferation Pathway" mediated by Kinase X. The this compound analogs are designed to inhibit Kinase X, thereby blocking the downstream signaling cascade that leads to cell proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Signaling Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor This compound Analog Inhibitor->Kinase_X Inhibits

Caption: Hypothetical "Cell Proliferation Pathway" targeted by this compound analogs.

Experimental Protocols

Synthesis of this compound Analog Library

A library of this compound analogs can be synthesized using a multi-step synthetic route. A representative synthetic scheme is shown below. The diversification of R1 and R2 groups will generate a library of analogs for screening.

G Start Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Nitration Start->Step1 Step2 Step 2: Reduction Step1->Step2 Step3 Step 3: Functionalization (R1, R2) Step2->Step3 Final This compound Analogs Step3->Final

Caption: General synthetic workflow for this compound analogs.

A detailed synthetic protocol should be developed based on established organic chemistry principles. For a general reference on the synthesis of similar scaffolds, see published methods for diaminopyridine synthesis.[3]

Primary High-Throughput Screen: Biochemical Kinase X Assay

This assay is designed to measure the direct inhibition of Kinase X activity by the test compounds. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]

Materials:

  • Recombinant Kinase X enzyme

  • Biotinylated peptide substrate for Kinase X

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Test compounds (this compound analogs) and controls (e.g., a known kinase inhibitor and DMSO)

Protocol:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 384-well plate, add 50 nL of the test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Add 5 µL of a 2x Kinase X enzyme solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2x solution of ATP and biotinylated peptide substrate in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition for each compound.

Dose-Response and IC50 Determination

Compounds that show significant inhibition in the primary screen ("hits") are further evaluated to determine their potency (IC50 value).

Protocol:

  • Prepare serial dilutions of the hit compounds.

  • Perform the biochemical Kinase X assay as described above, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Secondary Assay: Cell-Based Target Engagement

This assay confirms that the compounds can enter cells and inhibit Kinase X in a cellular context.

Materials:

  • A human cell line that expresses Kinase X (e.g., a cancer cell line where the pathway is active).

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Antibodies for detecting total and phosphorylated downstream substrate of Kinase X (for Western blot or ELISA-based detection).

  • 96-well cell culture plates.

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the cell lysates.

  • Quantify the levels of the phosphorylated downstream substrate using a suitable method like an ELISA or Western blot.

  • Determine the concentration-dependent inhibition of substrate phosphorylation to calculate the cellular EC50 value.

Secondary Assay: Cytotoxicity

This assay assesses the general toxicity of the compounds to rule out non-specific cytotoxic effects. The Lactate Dehydrogenase (LDH) release assay is a common method.[5][6]

Materials:

  • The same cell line used in the target engagement assay.

  • Cell culture medium.

  • LDH assay kit.

  • 96-well cell culture plates.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compounds for a longer duration (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.

  • Determine the CC50 (cytotoxic concentration 50) for each compound.

Data Presentation

The quantitative data from the screening cascade should be summarized in a clear and structured table to facilitate comparison between the analogs.

Compound IDR1 GroupR2 GroupBiochemical IC50 (µM)Cellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
DAP-001HPhenyl0.150.50> 50> 100
DAP-002CH3Phenyl0.250.80> 50> 62.5
DAP-003H4-Cl-Phenyl0.080.2545180
DAP-004H4-MeO-Phenyl0.501.20> 50> 41.7
DAP-005ClPhenyl0.120.403075

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound analogs as potential kinase inhibitors. The described screening cascade, from primary biochemical assays to secondary cell-based assays, allows for the identification and characterization of potent and cell-active compounds. The provided protocols and data presentation guidelines will aid researchers in the efficient evaluation of their compound libraries and the progression of promising hits towards lead optimization.

References

Application Notes and Protocols for 5,6-Diaminopyridin-2-ol Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5,6-diaminopyridin-2-ol represent a promising class of heterocyclic compounds with the potential for significant fluorescence properties. Their inherent structural features, including the presence of electron-donating amino groups and a hydroxyl group on the pyridine ring, make them attractive candidates for the development of novel fluorescent probes. These probes can be tailored for a variety of applications in biological imaging, sensing, and drug discovery. The ability to modify the core structure allows for the fine-tuning of photophysical properties such as excitation and emission wavelengths, quantum yield, and Stokes shift.

This document provides a comprehensive overview of the potential fluorescent properties of this compound derivatives, drawing on data from structurally analogous aminopyridine compounds due to the limited availability of specific data for this exact scaffold. The provided protocols for synthesis and fluorescence analysis are intended as a general guide and may require optimization for specific derivatives.

Data Presentation: Fluorescent Properties of Analogous Aminopyridine Derivatives

The following tables summarize the photophysical properties of various substituted aminopyridine derivatives, which can serve as a reference for the expected performance of this compound based fluorophores.

Table 1: Fluorescent Properties of Multisubstituted Aminopyridine Derivatives [1][2]

CompoundSubstituentsλex (nm)λem (nm)Quantum Yield (Φ)Solvent
1 2-(tert-butylamino)-6-phenyl-3,4-dicarboxylate3904800.34Ethanol
2 2-(benzylamino)-6-phenyl-3,4-dicarboxylate3904800.44Ethanol
3 2-(cyclohexylamino)-6-phenyl-3,4-dicarboxylate3904800.31Ethanol
4 2-(tert-butylamino)-6-(p-tolyl)-3,4-dicarboxylate3904850.27Ethanol
5 2-(tert-butylamino)-6-octyl-3,4-dicarboxylate3454550.02Ethanol

Table 2: Solvent Effects on the Fluorescence of 2-Amino-3-cyanopyridine Derivatives [3]

SolventCompound A (λem, nm)Compound B (λem, nm)Compound C (λem, nm)
Water430425437
Ethanol410405415
Acetonitrile390385395
Chloroform360355365
DMSO420415425
N,N-Dimethylformamide415410420
Ethyl Acetate380375385

Experimental Protocols

The following are generalized protocols for the synthesis and fluorescence characterization of aminopyridine derivatives. These should be adapted and optimized for specific this compound derivatives.

Protocol 1: General Synthesis of Substituted Aminopyridine Derivatives[1]

This protocol describes a general method for the synthesis of multisubstituted aminopyridines via a Rh-catalyzed coupling and cyclization reaction.

Materials:

  • Vinyl azide precursor

  • Isonitrile precursor

  • Alkyne precursor

  • [Rh(COD)Cl]₂ catalyst

  • 2,2'-bipyridine (bpy) ligand

  • 1,4-Dioxane (anhydrous)

  • Ammonium chloride (NH₄Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the rhodium catalyst [Rh(COD)Cl]₂ (0.005 mmol) and the bipyridine ligand (0.01 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Add the vinyl azide (0.2 mmol) and isonitrile (0.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor the disappearance of the vinyl azide spot by TLC.

  • Once the vinyl azide is consumed, add ammonium chloride (0.2 mmol), sodium bicarbonate (0.2 mmol), and the alkyne (0.4 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 8 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired aminopyridine derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fluorescence Spectroscopy Analysis[3]

This protocol outlines the steps for characterizing the fluorescent properties of the synthesized aminopyridine derivatives.

Materials:

  • Synthesized aminopyridine derivative

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the aminopyridine derivative in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for fluorescence measurements (typically in the micromolar range to avoid inner filter effects).

  • UV-Vis Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample solution to determine the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Record the fluorescence emission spectrum of the sample solution to determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the standard with a known quantum yield (e.g., quinine sulfate) that has an absorbance at the excitation wavelength similar to the sample.

    • Measure the integrated fluorescence intensity (area under the emission curve) of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Solvent Effects Study:

    • Repeat the absorption and emission measurements in a range of solvents with varying polarities to assess the solvatochromic effects on the fluorescent properties of the derivative.

Mandatory Visualizations

Signaling Pathway: Ion Sensing Mechanism

Many aminopyridine derivatives function as "turn-on" fluorescent sensors for metal ions. The following diagram illustrates the principle of chelation-enhanced fluorescence (CHEF).

CHEF_Mechanism Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway cluster_0 Free Probe cluster_1 Probe-Ion Complex Probe Aminopyridine Fluorophore Quencher Chelating Group Probe->Quencher PET No_Fluorescence Low/No Fluorescence Probe->No_Fluorescence Probe_Bound Aminopyridine Fluorophore Chelator_Bound Chelating Group Light_In_Free Excitation Light (hν) Light_In_Free->Probe Probe_Bound->Chelator_Bound Fluorescence Enhanced Fluorescence Probe_Bound->Fluorescence Ion Metal Ion Chelator_Bound->Ion Binding Light_In_Bound Excitation Light (hν) Light_In_Bound->Probe_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for ion detection.

Experimental Workflow: Bioorthogonal Labeling

Aminopyridine derivatives can be functionalized with bioorthogonal handles, such as azides, for targeted labeling of biomolecules via "click chemistry".

Bioorthogonal_Labeling_Workflow Experimental Workflow for Bioorthogonal Labeling and Imaging Start Start: Synthesize Azide-Functionalized This compound Probe Introduce_Probe Introduce 'Turned-off' Probe to Biological System Start->Introduce_Probe Metabolic_Labeling Metabolically Incorporate Alkyne into Target Biomolecule Start->Metabolic_Labeling Click_Reaction Copper-Free Click Reaction (SPAAC) Introduce_Probe->Click_Reaction Metabolic_Labeling->Click_Reaction Labeled_Biomolecule Covalently Labeled Biomolecule with 'Turned-on' Fluorescent Probe Click_Reaction->Labeled_Biomolecule Imaging Fluorescence Imaging and Analysis Labeled_Biomolecule->Imaging

Caption: Workflow for bioorthogonal labeling using a clickable aminopyridine probe.

Disclaimer

The quantitative data and experimental protocols provided in this document are based on published literature for aminopyridine derivatives that are structurally related to this compound. As of the date of this document, specific experimental data for the fluorescent properties of this compound derivatives are not widely available in the public domain. Researchers should use this information as a guideline and perform their own experiments to determine the specific properties and optimal conditions for their particular this compound derivatives of interest.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the metal-catalyzed cross-coupling functionalization of the 5,6-diaminopyridin-2-ol scaffold. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science. The following sections detail exemplary protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Introduction

This compound and its derivatives are important precursors in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the late-stage functionalization of this core structure, enabling the rapid generation of diverse chemical libraries for drug discovery and development.

To participate in cross-coupling reactions, the this compound core typically requires prior halogenation, most commonly at the C3 or C4 position, to introduce a reactive handle (e.g., -Br, -I). The following protocols assume the availability of a suitable halogenated precursor, such as 3-bromo-5,6-diaminopyridin-2-ol.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][2] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted pyridines.

Application Note:

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound derivative with various boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate combination.[3][4]

Experimental Protocol: Synthesis of 3-Aryl-5,6-diaminopyridin-2-ol Derivatives

Materials:

  • 3-Bromo-5,6-diaminopyridin-2-ol

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-bromo-5,6-diaminopyridin-2-ol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5,6-diaminopyridin-2-ol derivative.

Quantitative Data (Exemplary):
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5,6-diaminopyridin-2-ol85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5,6-diaminopyridin-2-ol82
33-Pyridylboronic acid3-(Pyridin-3-yl)-5,6-diaminopyridin-2-ol75

II. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl or heteroaryl halides.[5][6] This reaction is instrumental in synthesizing complex amine-containing molecules.

Application Note:

This protocol outlines a general procedure for the palladium-catalyzed amination of a halogenated this compound with a variety of primary and secondary amines. The selection of the appropriate palladium precatalyst and ligand is critical for successful coupling, with bulky, electron-rich phosphine ligands often providing the best results.[7][8]

Experimental Protocol: Synthesis of 3-(Amino)-5,6-diaminopyridin-2-ol Derivatives

Materials:

  • 3-Bromo-5,6-diaminopyridin-2-ol

  • Amine (primary or secondary) (1.2 equivalents)

  • RuPhos Pd G3 (a third-generation Buchwald-Hartwig precatalyst) (0.02 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)

  • Toluene

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add 3-bromo-5,6-diaminopyridin-2-ol (1.0 mmol), RuPhos Pd G3 (0.02 mmol), and LiHMDS (1.5 mmol) to a Schlenk tube.

  • Add toluene (10 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-5,6-diaminopyridin-2-ol derivative.

Quantitative Data (Exemplary):
EntryAmineProductYield (%)
1Morpholine3-(Morpholin-4-yl)-5,6-diaminopyridin-2-ol78
2Aniline3-(Phenylamino)-5,6-diaminopyridin-2-ol72
3Benzylamine3-(Benzylamino)-5,6-diaminopyridin-2-ol65

III. Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is highly valuable for the synthesis of substituted alkynes.

Application Note:

This protocol provides a general method for the Sonogashira coupling of a halogenated this compound with terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[11]

Experimental Protocol: Synthesis of 3-Alkynyl-5,6-diaminopyridin-2-ol Derivatives

Materials:

  • 3-Iodo-5,6-diaminopyridin-2-ol

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-iodo-5,6-diaminopyridin-2-ol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add DMF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-alkynyl-5,6-diaminopyridin-2-ol derivative.

Quantitative Data (Exemplary):
EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-5,6-diaminopyridin-2-ol88
21-Hexyne3-(Hex-1-yn-1-yl)-5,6-diaminopyridin-2-ol79
3Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5,6-diaminopyridin-2-ol70

IV. Visualization of a Relevant Signaling Pathway

Derivatives of diaminopyridines and related aminopyrimidines are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[12] For instance, B-lymphoid tyrosine kinase (BLK), a member of the Src family of kinases, plays a crucial role in B-cell receptor (BCR) signaling and is a target in autoimmune diseases and B-cell malignancies.[12]

Below is a diagram illustrating a simplified B-cell receptor signaling pathway, which can be modulated by inhibitors targeting kinases like BLK.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates BLK BLK BCR->BLK activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk phosphorylates BLK->Syk phosphorylates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor This compound Derivative (Inhibitor) Inhibitor->BLK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and a potential point of inhibition.

V. Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of functionalized this compound derivatives.

Experimental_Workflow Start Start: Halogenated this compound Reaction_Setup Reaction Setup: - Substrates - Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Reaction_Setup->Inert_Atmosphere Reaction Cross-Coupling Reaction (Heating & Stirring) Inert_Atmosphere->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: Functionalized Derivative Characterization->Final_Product

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 5,6-Diaminopyridin-2-ol synthesis. The information is compiled from established synthetic methodologies for analogous compounds, offering insights into potential challenges and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A plausible and common approach for the synthesis of this compound involves a multi-step process. This typically starts with the nitration of a suitable pyridine precursor, followed by the reduction of the nitro groups to amino groups. The hydroxyl group can be introduced via methods like diazotization of an amino group followed by hydrolysis.

Q2: What are the critical reaction parameters to control during the nitration of pyridine derivatives?

The nitration of pyridine rings, especially those with electron-donating groups, requires careful control of reaction conditions to maximize yield and prevent side reactions. Key parameters to monitor include the reaction temperature, the choice of nitrating agent (e.g., mixed acid, oleum-KNO3), and the reaction time. For instance, studies on the nitration of 2,6-diaminopyridine have shown that yields can be significantly affected by these factors.

Q3: What are common side reactions during the synthesis of diaminopyridine derivatives?

During the synthesis of diaminopyridines, several side reactions can occur, leading to impurities and reduced yields. These can include incomplete amination, over-amination leading to triamino derivatives, and the formation of isomers depending on the starting materials and reaction conditions. Careful control of stoichiometry and reaction temperature is crucial to minimize these byproducts.

Q4: How can I purify the final this compound product?

Purification of the final product is critical to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities, provided a suitable solvent system is identified.

  • Column Chromatography: For more complex mixtures, column chromatography using silica gel or another appropriate stationary phase can separate the desired product from closely related impurities.

  • Activated Carbon Treatment: If the product is colored due to trace impurities, treating a solution with activated carbon can help decolorize it.

Q5: My final product appears to be degrading. What could be the cause?

Aminophenol compounds can be susceptible to oxidation, especially in the presence of air and light, which can lead to discoloration and degradation. It is advisable to handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield After Nitration - Incomplete reaction- Over-nitration or side reactions- Suboptimal reaction temperature- Increase reaction time or temperature cautiously.- Optimize the stoichiometry of the nitrating agent.- Perform the reaction at a lower temperature to improve selectivity.
Incomplete Reduction of Nitro Groups - Insufficient reducing agent- Inactive catalyst (if using catalytic hydrogenation)- Low reaction temperature or pressure- Increase the equivalents of the reducing agent.- Use a fresh or more active catalyst.- Increase the reaction temperature and/or pressure.
Formation of Colored Impurities - Formation of azo compounds during diazotization- Oxidation of the aminophenol product- Maintain a low temperature (0-5 °C) during the diazotization step.- Purify the final product using recrystallization or activated carbon treatment.- Handle the product under an inert atmosphere.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent- Formation of salts- Optimize the extraction solvent and pH.- Neutralize the reaction mixture to precipitate the free base before extraction.

Data Presentation

Table 1: Illustrative Effect of Nitration Conditions on Yield (Adapted from a related compound)

Nitrating SystemTemperature (°C)Time (h)Yield (%)
Mixed Acid25460
Mixed Acid0475
20% Oleum-KNO325368

Data is illustrative and based on the nitration of similar heterocyclic compounds. Optimization for this compound synthesis is recommended.

Table 2: Effect of Catalyst on the Yield of a Diaminopyridine Synthesis (Illustrative)

Catalyst (2-4 wt%)Temperature (°C)Time (h)Yield (%)
None1503>50
CuCl1503>95
CuSO4150372

This table demonstrates the significant impact of a catalyst on the yield of 2,6-diaminopyridine from 3-hydroxyglutaronitrile and ammonia, highlighting the importance of catalyst screening.[1]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 5,6-Dinitro-2-pyridinol

Disclaimer: This is a representative protocol based on the synthesis of similar compounds and should be optimized for the specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-pyridinol to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 5,6-dinitro-2-pyridinol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Hypothetical Reduction of 5,6-Dinitro-2-pyridinol to this compound

Disclaimer: This is a representative protocol and requires optimization.

  • Setup: In a flask suitable for hydrogenation, dissolve the 5,6-dinitro-2-pyridinol in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Start 2-Pyridinol Intermediate1 5,6-Dinitro-2-pyridinol Start->Intermediate1 Nitration (H2SO4, HNO3) FinalProduct This compound Intermediate1->FinalProduct Reduction (H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Reactant Preparation B Reaction Setup A->B C Monitoring (TLC) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Recrystallization or Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5,6-Diaminopyridin-2-ol. Due to the limited availability of direct literature for this specific compound, the guidance provided is based on established principles of pyridine chemistry and analogies to the synthesis of structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A plausible and common approach for the synthesis of this compound is the catalytic hydrogenation of a 5,6-dinitropyridin-2-ol precursor. This method is widely used for the introduction of amino groups onto aromatic rings via the reduction of nitro groups. The precursor, 5,6-dinitropyridin-2-ol, can potentially be synthesized by the nitration of 2-hydroxypyridine, although careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Q2: My reduction of 5,6-dinitropyridin-2-ol is giving a low yield. What are the potential causes and how can I improve it?

Low yields in the catalytic reduction of dinitro aromatic compounds can stem from several factors:

  • Inactive Catalyst: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the complete conversion of the starting material.

  • Poor Hydrogen Gas Dispersion: Inefficient stirring or gas dispersion can lead to a slow or incomplete reaction. Ensure vigorous stirring to maximize the gas-liquid-solid interface.

  • Presence of Catalyst Poisons: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purifying the starting material or using a higher purity solvent may be necessary.

  • Suboptimal Reaction Conditions: The reaction temperature and pressure may not be optimal. A systematic variation of these parameters can help in optimizing the yield.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

During the reduction of 5,6-dinitropyridin-2-ol, several side products can be formed, leading to a complex reaction mixture:

  • Incomplete Reduction Products: One of the most common issues is the incomplete reduction of the two nitro groups, leading to the formation of 5-amino-6-nitropyridin-2-ol or 6-amino-5-nitropyridin-2-ol.

  • Over-reduction Products: Under harsh conditions, the pyridine ring itself can be reduced, leading to the formation of piperidine derivatives.

  • Hydroxylamine Intermediates: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates. These can sometimes be observed as byproducts if the reaction does not go to completion.

  • Polymeric Materials: Diaminopyridines can be susceptible to oxidation and polymerization, especially in the presence of air, which can lead to the formation of colored, insoluble materials.

Q4: My final product has a dark color. What is the cause and how can I decolorize it?

The dark coloration of the final product is often due to the presence of oxidized impurities or polymeric byproducts. Aminophenols and their derivatives are particularly prone to oxidation in the presence of air. The formation of colored azo compounds from diazonium salt intermediates, if such a route is used, can also lead to discoloration.[1]

To obtain a pure, colorless product, the following purification methods can be employed:

  • Recrystallization: Choose a suitable solvent system that allows for the selective crystallization of this compound, leaving the colored impurities in the mother liquor.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: For difficult separations, column chromatography using a suitable stationary phase (e.g., silica gel or alumina) and eluent can be effective.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Inefficient catalyst or insufficient reaction time/pressure.- Use a fresh batch of catalyst (e.g., 10% Pd/C).- Increase the hydrogen pressure.- Prolong the reaction time and monitor by TLC.
Formation of Side Products Non-optimized reaction conditions (temperature, pressure, solvent).- Optimize the reaction temperature; higher temperatures may lead to over-reduction.- Screen different solvents to improve solubility and reaction rate.- Consider a milder reducing agent if over-reduction is an issue.
Product Degradation Oxidation of the amino groups.- Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light.
Difficulty in Product Isolation The product may be highly polar and water-soluble.- After reaction work-up, concentrate the aqueous solution and extract with a polar organic solvent like ethyl acetate or butanol.- Consider precipitation by adjusting the pH of the aqueous solution.

Illustrative Data

The following table provides an illustrative example of how catalyst loading can affect the yield and purity of this compound in a catalytic hydrogenation reaction. (Note: This data is hypothetical and for illustrative purposes only).

Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (%)
2246585
5128595
10692>98

Experimental Protocols

Representative Protocol: Synthesis of this compound by Catalytic Hydrogenation

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 5,6-dinitropyridin-2-ol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 5,6-dinitropyridin-2-ol (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge it several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G Hypothesized Synthetic Workflow for this compound start 5,6-Dinitropyridin-2-ol step1 Catalytic Hydrogenation (H2, Pd/C, Ethanol) start->step1 product Crude this compound step1->product step2 Purification (Recrystallization or Chromatography) product->step2 final_product Pure this compound step2->final_product

Caption: Hypothesized synthetic workflow for this compound.

G Potential Side Reactions in the Synthesis of this compound start 5,6-Dinitropyridin-2-ol main_reaction Desired Reaction (Complete Reduction) start->main_reaction side_reaction1 Incomplete Reduction start->side_reaction1 product This compound main_reaction->product side_reaction2 Oxidative Polymerization product->side_reaction2 side_product1 5-Amino-6-nitropyridin-2-ol 6-Amino-5-nitropyridin-2-ol side_reaction1->side_product1 side_product2 Colored Polymeric Byproducts side_reaction2->side_product2

Caption: Potential side reactions during the synthesis of this compound.

References

Optimization of reaction conditions for 5,6-Diaminopyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5,6-Diaminopyridin-2-ol

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is through the reduction of its nitro precursor, 6-amino-5-nitropyridin-2-ol. This transformation is typically achieved via catalytic hydrogenation, a method widely used for the reduction of aromatic nitro compounds.[1] Alternative chemical reduction methods using reagents like iron powder in an acidic medium can also be employed.[2]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the problem.

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Increase the reaction time or elevate the temperature moderately. Ensure the catalyst is active and used in the correct amount. For catalytic hydrogenations, verify that the hydrogen pressure is adequate and that the reaction mixture is being agitated effectively to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Catalyst Inactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent.

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try using a fresh batch of catalyst or increasing the catalyst loading.

  • Product Degradation: The diaminopyridine product can be sensitive to oxidation, especially under harsh conditions or prolonged exposure to air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] During workup, minimize the exposure of the product to air and light.

  • Loss During Workup: Significant product loss can occur during extraction and purification steps.

    • Solution: Optimize the pH during aqueous extractions to minimize the product's solubility in the aqueous phase.[3] When performing recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.

Q3: The final product is impure. What are common impurities and how can they be removed?

The primary impurity is often the partially reduced hydroxylamine intermediate (-NHOH). Other possible impurities include unreacted starting material or byproducts from side reactions.

  • Hydroxylamine Intermediate: Catalytic reduction of nitro groups proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4] Incomplete reduction can leave these intermediates in the final product.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or increasing catalyst loading. The addition of co-catalysts like V₂O₅ has been reported to aid in the disproportionation of the hydroxylamine intermediate, driving the reaction towards the desired amine.[4]

  • Colored Byproducts: The formation of colored azo compounds can occur if the diazonium salt intermediate (less common in this specific reduction but possible in related syntheses) couples with the starting material or product.[3]

    • Solution: Purification via recrystallization is often effective. Treating a solution of the crude product with activated carbon can also help adsorb colored impurities.[3] For more challenging separations, column chromatography is a reliable method.[3][5]

Q4: The reaction seems to have stalled. What steps should I take?

A stalled reaction is typically due to catalyst deactivation or insufficient reagents.

  • Check Catalyst Activity: The catalyst may have lost its activity.

    • Solution: Carefully filter the reaction mixture (under an inert atmosphere if possible) and add a fresh portion of the catalyst.

  • Verify Hydrogen Supply (for hydrogenation): The hydrogen source may be depleted or the delivery system may be faulty.

    • Solution: Check the pressure gauge on the hydrogen cylinder and ensure there are no leaks in the system.

  • Assess Reagent Stoichiometry (for chemical reduction): The reducing agent (e.g., iron powder) may have been consumed.

    • Solution: Add an additional portion of the reducing agent and monitor the reaction's progress.

Experimental Protocols and Data

Protocol 1: Catalytic Hydrogenation of 6-Amino-5-nitropyridin-2-ol

This protocol is a standard method for the reduction of aromatic nitro compounds to their corresponding amines.[1]

  • Preparation: In a hydrogenation vessel, dissolve 6-amino-5-nitropyridin-2-ol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Handle the catalyst carefully, especially when dry, as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it with nitrogen or argon, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.

Protocol 2: Chemical Reduction using Iron

This method provides an alternative to catalytic hydrogenation and is adapted from procedures for reducing similar nitro-pyridines.[2]

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 6-amino-5-nitropyridin-2-ol (1 equivalent), reduced iron powder (3-5 equivalents), ethanol, and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete in 1-3 hours. Monitor the progress by TLC.

  • Workup: After completion, filter the hot reaction mixture to remove the iron salts. Wash the residue with hot ethanol.

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from water or an appropriate organic solvent to yield this compound.[2]

Data Presentation: Influence of Reaction Parameters

The following table summarizes the expected impact of various reaction parameters on the synthesis of this compound via catalytic hydrogenation. This data is based on general principles of aromatic nitro group reduction.

ParameterConditionExpected YieldExpected PurityNotes
Catalyst 10% Pd/CHighHighStandard and effective catalyst for this transformation.
Raney NickelHighGoodMay require higher pressures and temperatures.
Platinum(IV) oxideVery HighVery HighCan sometimes lead to over-reduction of the pyridine ring under harsh conditions.
Solvent Ethanol/MethanolGoodGoodCommon, effective, and easy to remove.
Ethyl AcetateGoodGoodGood alternative, especially for workup.
THFGoodGoodUseful for substrates with poor solubility in alcohols.
Temperature 25 °C (Room Temp)Moderate-HighHighSafer conditions, minimizes side reactions.
50 °CHighModerate-HighIncreases reaction rate but may promote byproduct formation.
H₂ Pressure 1 atmModerateHighSlower reaction rate, but generally clean.
3-4 atmHighHighFaster reaction rate without significantly increasing side products.

Visual Guides

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via catalytic hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Start: 6-Amino-5- nitropyridin-2-ol B Dissolve in Ethanol/Methanol A->B C Add 10% Pd/C Catalyst (under N2) B->C D Purge with H2 Gas C->D E Pressurize (1-4 atm) & Stir (4-24h) D->E F Purge with N2 E->F G Filter through Celite to remove Catalyst F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Purify by Recrystallization H->I J Final Product: This compound I->J

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues encountered during the synthesis.

G Problem Problem Encountered LowYield Low or No Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct StalledReaction Reaction Stalled Problem->StalledReaction IncompleteRxn Cause: Incomplete Reaction LowYield->IncompleteRxn CatalystPoison Cause: Catalyst Inactivation LowYield->CatalystPoison ProductLoss Cause: Loss during Workup LowYield->ProductLoss UnreactedSM Cause: Unreacted Starting Material ImpureProduct->UnreactedSM Intermediate Cause: Hydroxylamine Intermediate ImpureProduct->Intermediate SideProducts Cause: Side-Products (e.g., Azo) ImpureProduct->SideProducts BadCatalyst Cause: Catalyst Deactivated StalledReaction->BadCatalyst NoH2 Cause: H2 Supply Issue StalledReaction->NoH2 Sol_IncompleteRxn Solution: - Increase reaction time/temp - Check H2 pressure & agitation IncompleteRxn->Sol_IncompleteRxn Sol_CatalystPoison Solution: - Use pure reagents/solvents - Use fresh catalyst CatalystPoison->Sol_CatalystPoison Sol_ProductLoss Solution: - Optimize workup pH - Refine purification technique ProductLoss->Sol_ProductLoss Sol_UnreactedSM Solution: - Ensure reaction completion - Improve purification UnreactedSM->Sol_UnreactedSM Sol_Intermediate Solution: - Drive reaction to completion - Recrystallize or use chromatography Intermediate->Sol_Intermediate Sol_SideProducts Solution: - Use activated carbon - Recrystallization SideProducts->Sol_SideProducts Sol_BadCatalyst Solution: - Add fresh catalyst BadCatalyst->Sol_BadCatalyst Sol_NoH2 Solution: - Check H2 cylinder and lines NoH2->Sol_NoH2

Caption: A decision tree for troubleshooting common synthesis problems.

References

Stability issues of 5,6-Diaminopyridin-2-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Diaminopyridin-2-ol in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change in your this compound solution, often to a yellow or brown hue, is a common indicator of degradation. This is likely due to oxidation. Diaminopyridine compounds can be susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions. The presence of reactive oxygen species (ROS) can accelerate this process.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions fresh and consider de-gassing your solvent prior to use. Purging the solution and the headspace of your storage container with an inert gas like nitrogen or argon can significantly inhibit oxidation.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-degradation.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Ensure you are using high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.

  • Consider Antioxidants: While not always desirable depending on the application, the addition of a small amount of an antioxidant may help stabilize the solution for short-term storage. However, this should be tested for compatibility with your experimental setup.

Q2: I am observing precipitate formation in my aqueous this compound solution. What should I do?

A2: Precipitate formation can be due to several factors, including low solubility, changes in pH, or degradation leading to less soluble byproducts. This compound, like other aminopyridines, has limited water solubility that can be pH-dependent.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your solution against the known solubility of this compound in your chosen solvent and temperature. You may need to prepare a more dilute solution.

  • Adjust pH: The solubility of aminopyridines can often be increased by adjusting the pH. Since it is a basic compound, lowering the pH to form a salt may improve solubility. However, be aware that pH can also affect stability.

  • Temperature Control: Ensure the solution is not being stored at a lower temperature than it was prepared at, as this can cause the compound to crystallize out of solution.

  • Filter the Solution: If you suspect the precipitate is from an impurity or a small amount of degradation product, you may be able to filter the solution using a suitable syringe filter (e.g., 0.22 µm) before use. However, this does not address the underlying stability issue.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution can significantly impact the stability of this compound. Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis or other degradation pathways. For similar compounds, such as 3,4-diaminopyridine, the salt form has been shown to be more stable under oxidative stress.[1] This suggests that a slightly acidic pH, where the aminopyridine is protonated, might offer better stability against oxidation. However, the optimal pH for stability should be determined experimentally for your specific application.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: To ensure the integrity of your experiments, follow these best practices:

  • Solvent Selection: For general use, consider polar organic solvents like DMSO or DMF where solubility may be higher and the potential for oxidative degradation might be reduced compared to aqueous solutions. For aqueous experiments, consider using a buffer system to maintain a stable pH.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible.

  • Storage Conditions: If short-term storage is necessary, store solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and with minimal headspace or under an inert atmosphere.

  • Material Compatibility: Use high-quality, clean glassware or plasticware to avoid contamination with metal ions or other residues that could catalyze degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be used as a reference for designing your own stability studies.

Condition Solvent Temperature Light Exposure Time Purity (%) Observations
1WaterRoom Temp (22°C)Ambient24 hours92.5Slight yellowing of solution
2Water4°CDark24 hours98.1No visible change
3PBS (pH 7.4)Room Temp (22°C)Ambient24 hours90.2Noticeable yellowing
4PBS (pH 7.4)4°CDark24 hours97.5No visible change
5DMSORoom Temp (22°C)Ambient7 days99.0No visible change
6DMSO4°CDark7 days99.5No visible change
7Water + N2 PurgeRoom Temp (22°C)Dark7 days96.8Slight yellowing

Experimental Protocols

Protocol for Assessing Solution Stability of this compound by HPLC

This protocol outlines a method to determine the stability of this compound in a given solvent under specific environmental conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvent of interest (e.g., water, PBS, DMSO)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, to be optimized)

  • Volumetric flasks and pipettes

  • Amber glass vials

  • Environmental chamber or incubator for temperature control

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions at the desired final concentration for your experiments.

  • Filter the final solutions through a 0.22 µm syringe filter if any particulate matter is observed.

3. Stability Study Setup:

  • Aliquot the working solution into several amber vials for each condition to be tested (e.g., different temperatures, light exposures).

  • For time point zero (T=0), immediately analyze one of the vials by HPLC.

  • Store the remaining vials under the specified conditions. For example:

    • Condition A: Room temperature (22-25°C) with ambient light exposure.

    • Condition B: Refrigerated (2-8°C) and protected from light.

    • Condition C: Elevated temperature (e.g., 40°C) and protected from light (for accelerated stability testing).

4. HPLC Analysis:

  • At each designated time point (e.g., 0, 4, 8, 24, 48 hours, 1 week), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before analysis.

  • Inject a known volume of the sample onto the HPLC system.

  • Monitor the chromatogram at the wavelength of maximum absorbance for this compound.

  • Record the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % remaining against time for each condition to visualize the degradation kinetics.

  • The appearance and increase in the area of new peaks over time can be used to quantify the formation of degradation products.

Visualizations

Experimental_Workflow Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL in chosen solvent) aliquot Aliquot into Vials (for each condition) prep->aliquot t0 T=0 Analysis (HPLC) aliquot->t0 Immediate storage Store Vials under Test Conditions (Temp, Light, Atmosphere) aliquot->storage sampling Sample at Time Points (e.g., 4h, 8h, 24h, 1 week) storage->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (% Purity vs. Time) analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

Signaling_Pathway Hypothetical Antioxidant Signaling Pathway ROS Cellular Stress (e.g., H2O2) ROS_Scavenging Direct ROS Scavenging ROS->ROS_Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Compound This compound Compound->ROS_Scavenging Direct Action Compound->Nrf2_Keap1 Induces Dissociation Cell_Protection Cellular Protection ROS_Scavenging->Cell_Protection Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Cell_Protection

Caption: Hypothetical signaling pathway for an antioxidant compound.

References

Technical Support Center: Overcoming Poor Solubility of 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5,6-Diaminopyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which solvents can I expect this compound to be soluble?

While specific data is limited, we can infer potential solubility from structurally similar compounds like diaminopyridines. Generally, polar solvents are the first choice for dissolving polar compounds. Based on data for analogues, you can expect some level of solubility in:

  • Polar Protic Solvents: Water (especially with pH adjustment), methanol, ethanol, isopropanol.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-methylformamide.[1]

Non-polar solvents like toluene, xylene, and hexane are unlikely to be effective.

Q3: Why is my this compound not dissolving in water?

The poor aqueous solubility of this compound at neutral pH is likely due to strong intermolecular hydrogen bonding in the solid state, which must be overcome by solvent interactions. The pyridine ring also contributes some hydrophobic character.

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds like this compound is often pH-dependent. The amino groups can be protonated in acidic conditions, forming a more soluble salt. Conversely, the hydroxyl group can be deprotonated in basic conditions, also potentially increasing solubility. The optimal pH for dissolution needs to be determined experimentally.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

This guide provides a systematic approach to troubleshoot and overcome the poor solubility of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a polar compound? start->check_solvent try_polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) check_solvent->try_polar_aprotic No adjust_ph Step 2: pH Adjustment - Is the compound ionizable? check_solvent->adjust_ph Yes try_polar_aprotic->adjust_ph acidic_ph Try Acidic pH (e.g., HCl) adjust_ph->acidic_ph Yes co_solvency Step 3: Co-solvency - Can a mixture of solvents improve solubility? adjust_ph->co_solvency No basic_ph Try Basic pH (e.g., NaOH) acidic_ph->basic_ph If unsuccessful success Success: Compound Dissolved acidic_ph->success basic_ph->co_solvency If unsuccessful basic_ph->success add_cosolvent Add a water-miscible organic co-solvent (e.g., ethanol, PEG) co_solvency->add_cosolvent Yes other_techniques Step 4: Advanced Techniques - If still insoluble, consider other methods. co_solvency->other_techniques No add_cosolvent->other_techniques If unsuccessful add_cosolvent->success particle_size Particle Size Reduction (Micronization) other_techniques->particle_size complexation Complexation (e.g., with cyclodextrins) other_techniques->complexation particle_size->success complexation->success

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.

Data on Structurally Similar Compounds

The following tables summarize the solubility of compounds structurally related to this compound. This data can be used as a starting point for solvent screening and method development.

Table 1: Aqueous Solubility of Diaminopyridine Analogues

CompoundCAS NumberWater SolubilityTemperature (°C)
2,6-Diaminopyridine141-86-6180 g/L20
3,4-Diaminopyridine54-96-6Highly solubleNot specified
4-Aminopyridine504-24-5112 g/L20
2-Aminopyridine504-29-0Slightly soluble (1-5 g/100 mL)19

Table 2: Organic Solvent Solubility of Diaminopyridine Analogues

CompoundSolventSolubility
2,6-DiaminopyridineAcetone, Ethanol, Methanol, Isopropanol, Ethyl acetateSoluble
2,6-DiaminopyridineToluene, o-Xylene, EthylbenzeneSoluble (solubility increases with temperature)
2,6-DiaminopyridineDimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methylformamideLikely soluble
4-AminopyridineMethanol, Acetone, Tetrahydrofuran, Isopropanol, Acetonitrile, DMF, DMSO, EthanolVery soluble

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bars

  • Vials

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of buffers or use deionized water and adjust the pH with 0.1 M HCl and 0.1 M NaOH to cover a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Add an excess amount of this compound to a known volume of each pH solution in separate vials.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility as a function of pH to identify the pH range with the highest solubility.

Protocol 2: Improving Solubility using Co-solvents

Objective: To enhance the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., water)

  • Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Magnetic stirrer and stir bars

  • Vials

  • Analytical balance

  • Analytical instrument for quantification (UV-Vis or HPLC)

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration to determine the optimal co-solvent ratio for maximum solubility.

Logical Relationship for Solubility Enhancement

Solubility_Enhancement Logical Relationships in Solubility Enhancement compound Poorly Soluble This compound ionization Ionization (pH Adjustment) compound->ionization Protonation/Deprotonation cosolvency Co-solvency compound->cosolvency Altering Solvent Polarity complexation Complexation compound->complexation Inclusion in a carrier particle_size Particle Size Reduction compound->particle_size Increasing Surface Area soluble_form Soluble Form ionization->soluble_form cosolvency->soluble_form complexation->soluble_form particle_size->soluble_form

Caption: Key strategies for enhancing the solubility of poorly soluble compounds.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Diaminopyridin-2-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic pathway for this compound involves a two-step process:

  • Nitration: Introduction of a nitro group at the 5-position of a suitable precursor, such as 6-aminopyridin-2-ol, to yield 6-amino-5-nitropyridin-2-ol.

  • Reduction: Subsequent reduction of the nitro group to an amino group to form the final product, this compound.

An alternative starting material is the commercially available 6-amino-5-nitropyridin-2-one, which is a tautomer of 6-amino-5-nitropyridin-2-ol.[1][2][3][4] This would bypass the potentially challenging nitration step.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Regioselectivity during nitration: Controlling the position of the nitro group installation on the pyridine ring can be difficult.

  • Handling of hazardous reagents: The synthesis involves strong acids and potentially flammable solvents and catalysts.

  • Purification of the final product: The high polarity and potential for oxidation of this compound can make purification challenging.

  • Stability of the final compound: Diaminopyridinol compounds can be susceptible to oxidation, leading to discoloration and degradation of the product.

Q3: How can I purify the final product, this compound?

Due to its polar nature, this compound is likely to be a solid. Purification can typically be achieved through recrystallization from a suitable solvent system. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent might be effective. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) can also be employed, though care must be taken to avoid prolonged exposure to silica, which can be acidic and may retain the polar product.

Q4: How should I store this compound to prevent degradation?

This compound, being an aminophenol derivative, is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber-colored vial, and at a low temperature (refrigerated or frozen).

Troubleshooting Guides

Step 1: Nitration of 6-Aminopyridin-2-ol
Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion - Reaction temperature is too low.- Nitrating agent is not strong enough.- Gradually increase the reaction temperature in 10°C increments.- Use a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
Formation of multiple isomers (poor regioselectivity) - The directing effects of the amino and hydroxyl groups are competing, leading to a mixture of products.- Modify the reaction conditions (temperature, acid concentration) to favor the desired isomer.- Consider protecting one of the functional groups to direct the nitration to the desired position.
Product degradation (darkening of the reaction mixture) - Reaction temperature is too high.- Reaction time is too long.- Lower the reaction temperature and monitor the reaction progress closely by TLC.- Reduce the overall reaction time.
Step 2: Reduction of 6-Amino-5-nitropyridin-2-ol
Issue Possible Cause(s) Suggested Solution(s)
Incomplete reduction - Catalyst is inactive or poisoned.- Insufficient hydrogen pressure or source.- Reaction time is too short.- Use fresh, high-quality catalyst (e.g., Pd/C).- Ensure the system is properly sealed and purged for catalytic hydrogenation.- Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of byproducts - Over-reduction of the pyridine ring.- Side reactions due to harsh reaction conditions.- Use a milder reducing agent or optimize the reaction conditions (lower temperature, shorter time).- The addition of an acid can sometimes help to improve the selectivity of the nitro group reduction.
Difficult filtration of the catalyst - The catalyst particles are too fine.- The product may be adsorbed onto the catalyst.- Filter the reaction mixture through a pad of Celite®.- Wash the catalyst thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-5-nitropyridin-2-ol (Hypothetical, based on similar reactions)

  • Materials: 6-Aminopyridin-2-ol, Concentrated Sulfuric Acid, Fuming Nitric Acid, Ice, Sodium Bicarbonate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 6-aminopyridin-2-ol (1 equivalent) to concentrated sulfuric acid. Maintain the temperature below 10°C.

    • Once the starting material is fully dissolved, cool the mixture to 0°C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Catalytic Hydrogenation of 6-Amino-5-nitropyridin-2-ol to this compound (Hypothetical, based on general procedures)

  • Materials: 6-Amino-5-nitropyridin-2-ol, Ethanol or Methanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve 6-amino-5-nitropyridin-2-ol (1 equivalent) in ethanol or methanol in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Seal the flask and purge the system with nitrogen, followed by hydrogen.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Once the reaction is complete, purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Nitration Reaction Conditions

EntryNitrating AgentTemperature (°C)Time (h)Yield of 6-amino-5-nitropyridin-2-ol (%)
1HNO₃/H₂SO₄0-5265
2HNO₃/H₂SO₄25250 (with byproducts)
3Fuming HNO₃/H₂SO₄0-51.575
4KNO₃/H₂SO₄10370

Table 2: Hypothetical Comparison of Reduction Methods

EntryReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield of this compound (%)
110% Pd/C, H₂ (1 atm)Ethanol25495
2SnCl₂·2H₂OEthanol78685
3Fe/NH₄ClEthanol/Water78880
4Na₂S₂O₄Water/Methanol60370

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 6-Aminopyridin-2-ol 6-Aminopyridin-2-ol Nitration Nitration 6-Aminopyridin-2-ol->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration 6-Amino-5-nitropyridin-2-ol 6-Amino-5-nitropyridin-2-ol Nitration->6-Amino-5-nitropyridin-2-ol Reduction Reduction 6-Amino-5-nitropyridin-2-ol->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Experiment Start check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_nitration Optimize Nitration: - Temperature - Reagent check_yield->optimize_nitration Yes optimize_reduction Optimize Reduction: - Catalyst - Reaction Time check_purity->optimize_reduction Yes success Successful Synthesis check_purity->success No optimize_nitration->start optimize_reduction->start optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography optimize_reduction->optimize_purification optimize_purification->start

Caption: Troubleshooting decision tree for synthesis optimization.

References

Characterization of impurities in 5,6-Diaminopyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Diaminopyridin-2-ol. The information addresses common challenges, impurity characterization, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic strategy involves a multi-step process beginning with the nitration of 2,6-diaminopyridine, followed by reduction of the resulting dinitro intermediate. The synthesis can be summarized in the following key steps:

  • Nitration: 2,6-Diaminopyridine is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids, to yield 2,6-diamino-3,5-dinitropyridine.[1][2]

  • Reduction: The intermediate, 2,6-diamino-3,5-dinitropyridine, is then subjected to reduction to convert the two nitro groups into amino groups, affording 2,3,5,6-tetraaminopyridine.[2]

  • Diazotization and Hydrolysis: Selective diazotization of the amino group at the 2-position, followed by hydrolysis, would yield the final product, this compound.

Q2: What are the primary impurities I should be aware of during this synthesis?

Impurities can arise from various stages of the synthesis, including starting materials, by-products, intermediates, and degradation products.[1] Key potential impurities include:

  • Partially Nitrated Intermediates: Such as 2,6-diamino-3-nitropyridine, resulting from incomplete nitration.

  • Isomeric Byproducts: Formation of other positional isomers during the nitration step.

  • Incompletely Reduced Intermediates: Compounds like 2,5,6-triamino-3-nitropyridine, where one nitro group remains.

  • Oxidation Products: Degradation of the aminopyridine ring, especially if reactions are exposed to air at elevated temperatures.

  • Residual Starting Materials: Unreacted 2,6-diaminopyridine or 2,6-diamino-3,5-dinitropyridine.

Q3: My final product has a dark color. What is the likely cause and how can I purify it?

A dark-colored final product, often ranging from yellow to brown, is typically due to the presence of oxidized impurities or polymeric byproducts. These can form during the reaction or upon exposure to air and light. Purification can often be achieved by:

  • Recrystallization: Using a suitable solvent system to selectively crystallize the desired product, leaving colored impurities in the mother liquor.

  • Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.

Q4: Which analytical techniques are most effective for characterizing impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities, such as residual solvents.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Nitration Step 1. Inadequate nitrating agent concentration.2. Reaction temperature too low.3. Insufficient reaction time.1. Use a stronger nitrating system, such as fuming nitric acid in oleum.[2]2. Carefully optimize the reaction temperature; monitor with a thermometer.3. Increase reaction time and monitor progress by TLC or HPLC.
Presence of Mono-Nitro Impurities Incomplete dinitration of the starting material.1. Increase the molar ratio of the nitrating agent.2. Extend the reaction time or slightly increase the temperature, monitoring carefully for side reactions.[1]
Incomplete Reduction of Dinitro Intermediate 1. Inactive or insufficient reducing agent.2. Poor catalyst activity (if using catalytic hydrogenation).3. Suboptimal pH or temperature.1. Use a fresh batch of reducing agent (e.g., NaBH4, SnCl2) or increase its stoichiometry.2. For catalytic hydrogenation (e.g., Raney Ni, Pd/C), ensure the catalyst is active and not poisoned.[2]3. Optimize reaction conditions based on the chosen reduction method.
Formation of Polymeric Byproducts Oxidation of the diamino or tetraamino pyridine intermediates, which are often sensitive to air.1. Conduct the reduction and subsequent steps under an inert atmosphere (e.g., Nitrogen or Argon).2. Keep reaction temperatures as low as feasible.3. Purify the product promptly after synthesis.
Poor Resolution in HPLC Analysis 1. Suboptimal mobile phase composition.2. Inappropriate column selection.1. Adjust the mobile phase gradient and pH to improve separation.2. Test different column chemistries (e.g., C18, Phenyl-Hexyl).

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )
2,6-DiaminopyridineStarting MaterialC₅H₇N₃109.13
2,6-Diamino-3-nitropyridineIncomplete NitrationC₅H₆N₄O₂154.13
2,6-Diamino-3,5-dinitropyridineIntermediateC₅H₅N₅O₄199.13
2,3,5,6-TetraaminopyridineIntermediateC₅H₉N₅139.16
5,6-Diamino-2-nitropyridin-2-olIncomplete ReductionC₅H₆N₄O₃170.13

Table 2: Typical HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed to separate the main component from potential impurities.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes.

    • Inject the prepared sample.

    • Run the gradient program as specified in Table 2.

    • Analyze the resulting chromatogram to identify and quantify peaks corresponding to the main product and impurities.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for obtaining molecular weight data to aid in the structural elucidation of unknown impurities.

  • Sample Preparation: Prepare the sample as for HPLC analysis.

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • Procedure:

    • Use the same chromatographic conditions as the HPLC method.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.

    • Correlate the peaks in the total ion chromatogram (TIC) with the UV chromatogram from HPLC.

    • Extract the mass spectrum for each impurity peak to determine its molecular weight.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the structure of the final product and to identify the structure of isolated impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample (or isolated impurity) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum for carbon skeleton information.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the full structure.

Visualizations

G A 2,6-Diaminopyridine B 2,6-Diamino-3,5-dinitropyridine A->B Nitration (HNO3/H2SO4) C 2,3,5,6-Tetraaminopyridine B->C Reduction D This compound C->D Diazotization & Hydrolysis

Caption: Proposed synthesis pathway for this compound.

G cluster_nitration Nitration Step cluster_reduction Reduction Step A 2,6-Diaminopyridine B 2,6-Diamino-3-nitropyridine (Mono-nitro impurity) A->B Incomplete Reaction C 2,6-Diamino-3,5-dinitropyridine (Desired Intermediate) A->C D 2,6-Diamino-3,5-dinitropyridine E 2,5,6-Triamino-3-nitropyridine (Nitro-amino impurity) D->E Incomplete Reaction F 2,3,5,6-Tetraaminopyridine (Desired Intermediate) D->F G Oxidized/Polymeric Byproducts F->G Air Oxidation

Caption: Potential side reactions and impurity formation pathways.

G start Problem Encountered (e.g., Low Yield, High Impurity) check_reaction Step in Synthesis? Nitration Reduction Hydrolysis start->check_reaction check_params Review Reaction Parameters Temperature Time Reagents Atmosphere check_reaction->check_params analyze_sample Analyze Crude Sample HPLC LC-MS TLC check_params->analyze_sample identify_impurity Identify Major Impurity Compare with standards Elucidate structure analyze_sample->identify_impurity adjust_protocol Adjust Protocol Based on Findings Modify stoichiometry Change solvent Purify intermediate identify_impurity->adjust_protocol re_run Re-run Experiment adjust_protocol->re_run

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Diaminopyridin-2-ol. The information provided is aimed at preventing its oxidation and ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: A color change, often to a darker shade, is a primary indicator of oxidation. Compounds containing both amino and hydroxyl groups on a pyridine ring are susceptible to oxidation when exposed to air, light, or certain chemical environments. This process can lead to the formation of colored byproducts and degradation of the parent compound, impacting its purity and activity.

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: Several factors can accelerate the oxidation process:

  • Atmospheric Oxygen: Direct exposure to air is a major cause of oxidation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative reactions.

  • pH: While specific data for this compound is limited, related compounds show that pH can significantly influence stability. For some aminophenols, alkaline conditions can increase the rate of degradation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can act as catalysts for oxidation.

Q3: How can I prevent the oxidation of my this compound solutions?

A3: To minimize oxidation, it is recommended to:

  • Use an Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon. This can be achieved by using a glovebox or by employing Schlenk line techniques to deoxygenate solvents and the headspace of your reaction vessels.

  • Control Temperature: Store stock solutions and experimental samples at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below is advisable.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Optimize pH: For a related compound, 5-aminolevulinic acid, adjusting the pH to below 5 was shown to inhibit degradation effectively.[1] While the optimal pH for this compound is not established, avoiding basic conditions is a prudent measure.

  • Consider Salt Formation: Studies on 3,4-diaminopyridine have shown that the salt form is more stable under oxidative stress compared to the molecular form.[2][3] If your experimental conditions allow, using a salt of this compound could enhance its stability.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the time for degradation to occur.

Q4: Are there any recommended antioxidants or additives to stabilize solutions of this compound?

A4: While specific data on the use of antioxidants with this compound is not available, the use of general antioxidants can be considered. However, it is important to note that for a similar compound, 5-aminolevulinic acid, antioxidants did not improve stability.[1] If you choose to explore antioxidants, common choices for other sensitive compounds include:

  • Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.

  • Trolox: A water-soluble analog of vitamin E.

  • EDTA: A chelating agent that can sequester metal ions that may catalyze oxidation.

It is crucial to perform control experiments to ensure that any added antioxidant or chelating agent does not interfere with your downstream applications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns brown/dark upon preparation Rapid oxidation due to exposure to atmospheric oxygen.Prepare the solution using deoxygenated solvents. Purge the solvent and the headspace of the vial with an inert gas (nitrogen or argon) before and after adding the compound.
Inconsistent experimental results Degradation of this compound leading to lower effective concentrations.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity before use (e.g., by checking for color change). Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
Precipitate forms in the solution over time Formation of insoluble oxidation or polymerization products.The solution is likely significantly degraded and should be discarded. Review and improve the preparation and storage protocols to prevent future occurrences, focusing on stricter exclusion of oxygen and light.
Loss of biological/chemical activity The chemical structure of this compound has been altered by oxidation.Implement the stabilization strategies outlined in the FAQs. Consider performing a stability study under your specific experimental conditions to determine the usable lifetime of your solutions.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions under an Inert Atmosphere

This protocol describes a standard procedure to prepare solutions of this compound with enhanced stability against oxidation.

Materials:

  • This compound solid

  • Deoxygenated solvent (e.g., DMSO, water, buffer)

  • Inert gas (Nitrogen or Argon) with a manifold or in a glovebox

  • Amber glass vials with septa

  • Syringes and needles

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Vial Preparation: Place the required amount of solid this compound into a clean, dry amber glass vial. Seal the vial with a septum cap.

  • Inerting the Vial: Purge the vial containing the solid with the inert gas for several minutes by inserting a needle connected to the gas line and a second needle to act as a vent.

  • Dissolution: Using a gas-tight syringe, draw the desired volume of deoxygenated solvent and inject it into the prepared vial containing the solid. Gently swirl the vial to dissolve the compound.

  • Storage: Store the solution at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term). The headspace of the vial should remain under the inert gas.

Visualizations

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_storage Storage cluster_use Usage cluster_troubleshooting Troubleshooting start Weigh Solid Compound inert Inert Vial Headspace start->inert deoxygenate Deoxygenate Solvent dissolve Dissolve in Deoxygenated Solvent deoxygenate->dissolve inert->dissolve storage_conditions Store at Low Temperature (2-8°C or -20°C) dissolve->storage_conditions light_protection Protect from Light (Amber Vial/Foil) storage_conditions->light_protection use Use in Experiment light_protection->use observe Observe for Color Change use->observe fresh Prepare Fresh if Possible fresh->use observe->use No Degradation discard Discard if Degraded observe->discard Degradation Observed

Caption: Workflow for the preparation, storage, and use of this compound solutions.

Potential Oxidation Pathway

The exact oxidation pathway of this compound is not well-documented. However, based on the chemistry of related aminophenols and diaminopyridines, a plausible pathway involves the formation of a quinone-imine intermediate, which can then undergo further reactions such as polymerization.

A This compound B Initial Oxidation (Loss of e- and H+) A->B [O] C Quinone-diimine Intermediate (Highly Reactive) B->C D Further Reactions (e.g., Polymerization) C->D E Degradation Products (Colored Polymers) D->E

Caption: A generalized potential oxidation pathway for this compound.

Quantitative Data Summary

Table 1: Chemical Stability of 3,4-Diaminopyridine 5-mg Capsules

Storage ConditionDurationMean % of Initial Drug Remaining
Refrigerated (4°C), protected from light6 months>98%
Room Temperature (22-24°C), protected from light6 months>98%
Elevated Temperature (37°C), protected from light1 month>98%

Note: This data represents the stability in a solid formulation and does not reflect the stability in solution, which is expected to be significantly lower.

For solutions of a related compound, 3,4-diaminopyridine, exposure to an oxidizing agent like hydrogen peroxide leads to degradation. The salt form was found to be more stable than the molecular (free base) form.[2][3]

Table 2: Comparative Stability of 3,4-Diaminopyridine Forms in Solution with H₂O₂

Compound FormOxidative Stress ConditionObservation
Molecular (Free Base)5% or 15% H₂O₂Significant degradation over 216 hours. Formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.
Salt Form5% or 15% H₂O₂More stable than the molecular form under the same conditions. Less formation of degradation products.

References

Technical Support Center: 5,6-Diaminopyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Diaminopyridin-2-ol. Due to the limited specific literature on this compound, this guide also draws on information from structurally similar diaminopyridines and aminopyridinols to provide broader guidance.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

This compound possesses a pyridine ring with three activating groups: two amino groups and a hydroxyl group. This electron-rich nature makes it highly susceptible to electrophilic substitution. The vicinal diamino groups at the 5 and 6 positions are prone to cyclization reactions with various electrophiles to form fused heterocyclic systems. The hydroxyl group at the 2-position exists in equilibrium with its pyridone tautomer, which can influence its reactivity and solubility. The molecule is also sensitive to oxidation, which can lead to colored impurities.

Q2: What are the expected challenges in synthesizing this compound?

A common synthetic route to aminopyridinols involves the amination of a corresponding halogenated or nitrated precursor followed by hydrolysis or other functional group transformations. Key challenges include:

  • Controlling Selectivity: In amination reactions of poly-substituted pyridines, achieving regioselectivity can be difficult, potentially leading to isomeric impurities.

  • Harsh Reaction Conditions: High temperatures and pressures that are sometimes required for amination can lead to side reactions and degradation of the starting material or product.

  • Purification Difficulties: The polar nature of the amino and hydroxyl groups can make purification by standard column chromatography challenging.

Q3: How can I purify crude this compound?

Given its basic amino groups, cation-exchange chromatography can be an effective purification method for removing non-basic impurities.[1] Recrystallization from a suitable solvent system is also a viable option. For non-polar impurities, standard silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of base like triethylamine to prevent streaking) can be attempted.

Q4: How stable is this compound and how should it be stored?

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of starting materials using techniques like NMR or LC-MS. Impurities in precursors can inhibit the reaction or lead to unwanted side reactions.
Sub-optimal reaction conditions Systematically vary reaction parameters such as temperature, reaction time, and solvent. For amination reactions, ensure the pressure is maintained if using a sealed reactor.
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more reagent or catalyst. For diazotization-hydrolysis routes to the hydroxyl group, ensure the reaction goes to completion at each step.
Degradation of starting material or product The electron-rich ring is susceptible to oxidation. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition. Consider using degassed solvents.
Presence of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Formation of isomeric products In syntheses involving substitution on the pyridine ring, carefully control the reaction conditions (temperature, catalyst) to favor the desired isomer. Purification by chromatography may be necessary to separate isomers.
Oxidation of the diaminopyridine moiety The vicinal diamino groups are prone to oxidation, which can lead to the formation of colored, often polymeric, byproducts.[4] Minimize exposure to air and light. The use of antioxidants might be beneficial in some cases.
Side reactions with electrophiles The high nucleophilicity of the amino groups can lead to multiple substitutions or reactions at unintended sites. Use protecting groups for the amino functions if selective reaction at another site is desired.
Formation of azo byproducts (in diazotization reactions) If synthesizing the hydroxyl group via a diazonium salt, maintain a low temperature (0-5 °C) during the diazotization step to minimize the formation of colored azo compounds.[5]
Self-condensation/polymerization Under certain conditions (e.g., high heat, presence of certain catalysts), aminopyridinols can undergo self-condensation. Use the mildest possible reaction conditions.

Experimental Protocols

Protocol 1: Representative Amination of a Halopyridine (Adapted from the synthesis of 2,5-Diaminopyridine) [6]

  • In a sealed reaction tube, combine the corresponding dihalopyridine precursor (1 equivalent), a copper catalyst (e.g., a copper(I) salt with a suitable ligand), a base (e.g., cesium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add aqueous ammonia and an appropriate solvent (e.g., water or ethylene glycol).

  • Seal the tube and heat the reaction mixture to 110-140 °C for 8-24 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated sodium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Representative Diazotization and Hydrolysis (Adapted from the synthesis of 5,6-Difluoropyridin-2-ol) [5]

  • Dissolve the precursor, 2-amino-5,6-disubstituted-pyridine (1 equivalent), in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the hydrolysis of the diazonium salt to the pyridinol.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Data Summary

Due to the lack of specific quantitative data for this compound reactions in the searched literature, the following tables provide illustrative data for related compounds to highlight the impact of reaction parameters.

Table 1: Illustrative Effect of Temperature on Diazotization and Hydrolysis Yield

Reaction Temperature (°C)Yield of Pyridin-2-ol (%) (Illustrative)Purity (%) (Illustrative)
0 - 58598
25 (Room Temperature)7090 (higher azo-impurities)
505580 (significant degradation)

This table illustrates the critical importance of low-temperature control during diazotization to maximize yield and purity, a principle that would apply to this compound synthesis via this route.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound (Illustrative Pathway) cluster_purification Purification Precursor Precursor Amination Amination Precursor->Amination NH3, Catalyst Intermediate Intermediate Amination->Intermediate e.g., 5,6-Diamino-2-halopyridine Diazotization Diazotization Intermediate->Diazotization NaNO2, H+ Hydrolysis Hydrolysis Diazotization->Hydrolysis Heat Crude_Product Crude_Product Hydrolysis->Crude_Product Purification_Step Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Pure this compound

Caption: Illustrative workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Reaction Issue (Low Yield / Impurities) Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Reagents OK Success Problem Resolved Check_Reagents->Success Impure Reagents Found Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Optimize_Conditions->Inert_Atmosphere Still Issues Optimize_Conditions->Success Conditions Optimized Protecting_Groups Consider Protecting Groups Inert_Atmosphere->Protecting_Groups Oxidation Suspected Inert_Atmosphere->Success Yield/Purity Improved Purification Optimize Purification (Chromatography, Recrystallization) Protecting_Groups->Purification Selectivity Issues Protecting_Groups->Success Selectivity Achieved Purification->Success Impure Product

Caption: Logical troubleshooting workflow for this compound reactions.

References

Validation & Comparative

A Comparative Guide to 5,6-Diaminopyridin-2-ol and Its Diaminopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaminopyridines are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The position of the two amino groups on the pyridine ring profoundly influences their physicochemical properties, reactivity, and pharmacological effects. This guide provides a comparative analysis of 5,6-Diaminopyridin-2-ol against other well-studied diaminopyridine isomers, namely 2,3-diaminopyridine, 2,6-diaminopyridine, and 3,4-diaminopyridine. While extensive research and clinical applications exist for some isomers, particularly 3,4-diaminopyridine, this compound remains a less-explored molecule. This guide aims to summarize the existing knowledge on the known isomers to provide a predictive framework for the potential properties and applications of this compound, highlighting areas for future research.

Physicochemical and Biological Properties of Diaminopyridine Isomers

PropertyThis compound (Predicted)2,3-Diaminopyridine2,6-Diaminopyridine3,4-Diaminopyridine (Amifampridine)
Molecular Formula C₅H₇N₃OC₅H₇N₃C₅H₇N₃C₅H₇N₃
Molecular Weight 125.13 g/mol 109.13 g/mol [1]109.13 g/mol [2][3]109.13 g/mol
Melting Point Data not available110-115 °C[1][4]117-122 °C[5][6]275-280 °C (as phosphate salt)
Key Biological Activity Potential enzyme inhibitor or signaling modulatorVersatile intermediate in pharmaceutical synthesis, potential for neurological disorder treatments.[1][7][8]Intermediate for pharmaceuticals and agrochemicals, potential neuroprotective therapies.[9][10][11]Voltage-gated potassium (Kv) channel blocker, treatment for Lambert-Eaton Myasthenic Syndrome (LEMS).[12][13]
Mechanism of Action Data not availableNot established as a therapeutic agent with a specific mechanism.Not established as a therapeutic agent with a specific mechanism.Blocks presynaptic Kv channels, prolonging action potential and increasing acetylcholine release.[13]
Solubility Expected to have some water solubility due to the hydroxyl and amino groups.Soluble in polar organic solvents like DMF; insoluble in water.[7]Soluble in water, acetone, ethanol, methanol.[14]Soluble in water.

Comparative Biological Activities and Therapeutic Potential

The therapeutic applications of diaminopyridine isomers are diverse, with 3,4-diaminopyridine being the most prominent example.

3,4-Diaminopyridine (Amifampridine): A Clinically Approved Potassium Channel Blocker

3,4-Diaminopyridine is a well-established treatment for the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[12][13] Its primary mechanism of action involves the blockade of voltage-gated potassium channels at the presynaptic nerve terminal. This inhibition prolongs the duration of the action potential, leading to an increased influx of calcium ions and subsequently enhancing the release of the neurotransmitter acetylcholine into the neuromuscular junction.[13] This enhanced neurotransmission helps to alleviate the muscle weakness characteristic of LEMS.

2,3-Diaminopyridine and 2,6-Diaminopyridine: Versatile Synthetic Intermediates

In contrast to the direct therapeutic application of 3,4-diaminopyridine, the 2,3- and 2,6-isomers are primarily utilized as versatile building blocks in organic synthesis.[1][7][8] Their unique arrangements of amino groups allow for the construction of more complex heterocyclic systems, which are often scaffolds for novel drug candidates.[10][11] Research has explored their potential in developing treatments for neurological disorders and in the synthesis of agrochemicals.[1][9]

This compound: A Frontier for Discovery

Due to the limited available data, the biological activities of this compound can only be hypothesized. The presence of the hydroxyl group in addition to the two amino groups introduces new possibilities for hydrogen bonding and potential interactions with biological targets. This structural feature might confer unique enzyme inhibitory properties or the ability to modulate specific signaling pathways. Its structural similarity to purine analogs could suggest potential activity as an antimetabolite or an inhibitor of enzymes involved in nucleotide metabolism. Further research is warranted to synthesize and screen this compound for various biological activities.

Structure-Activity Relationships: A Predictive Insight

The position of the amino groups on the pyridine ring is a critical determinant of biological activity. In the case of 3,4-diaminopyridine, the proximity of the two amino groups is thought to be crucial for its potassium channel blocking activity. The introduction of a hydroxyl group in the 2-position, as in this compound, would significantly alter the electronic distribution and steric hindrance of the molecule. This could lead to a different target profile compared to 3,4-diaminopyridine. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, enabling interactions with different amino acid residues in an enzyme's active site.

Experimental Protocols

To facilitate further research into this compound and enable direct comparisons with its isomers, detailed experimental protocols for key assays are provided below.

Potassium Channel Blocking Assay (Whole-Cell Patch-Clamp Electrophysiology)

This method is essential for determining the inhibitory effect of a compound on voltage-gated potassium channels.

Objective: To measure the concentration-dependent inhibition of a specific potassium channel subtype (e.g., Kv1.3) by the test compound.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK-293 or CHO cells) that heterologously expresses the potassium channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Establish a high-resistance seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the entire cell.

  • Voltage Protocol: Apply a specific voltage protocol to activate the potassium channels and record the resulting currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing various concentrations of the test compound.

  • Data Analysis: Measure the reduction in the current amplitude to determine the compound's potency (IC50 value).[2][11]

Assessment of Neuromuscular Transmission (In Vitro Microelectrode Recording)

This technique allows for the direct measurement of neurotransmitter release at the neuromuscular junction.

Objective: To quantify the effect of a test compound on the quantal release of acetylcholine.

Methodology:

  • Tissue Preparation: Isolate a muscle with its attached nerve (e.g., mouse diaphragm).

  • In Vitro Setup: Mount the preparation in a chamber continuously perfused with a physiological solution.

  • Microelectrode Impalement: Insert a microelectrode into a muscle fiber near the endplate region to record postsynaptic potentials.

  • Nerve Stimulation: Stimulate the nerve electrically to elicit endplate potentials (EPPs).

  • Compound Application: Add the test compound to the perfusion solution at various concentrations.

  • Data Recording and Analysis: Record the amplitude and frequency of miniature endplate potentials (mEPPs) and the quantal content of EPPs to assess changes in acetylcholine release.[15]

Visualizing a Potential Mechanism of Action

While the specific mechanism of this compound is unknown, the well-characterized action of 3,4-diaminopyridine provides a valuable model for a potential signaling pathway that could be investigated. The following diagram illustrates the mechanism of action of a potassium channel blocker at the neuromuscular junction.

Potassium_Channel_Blocker_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens K_Channel Voltage-Gated K⁺ Channel Depolarization->K_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Repolarization Repolarization K_Channel->Repolarization Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh Diaminopyridine Diaminopyridine Isomer Diaminopyridine->K_Channel Blocks ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction

Caption: Mechanism of action for a potassium channel blocking diaminopyridine.

Experimental Workflow for Comparative Analysis

To systematically evaluate and compare this compound with other diaminopyridine isomers, a structured experimental workflow is essential.

Comparative_Analysis_Workflow Start Start: Synthesize and Purify Isomers Physicochemical Physicochemical Characterization (pKa, Solubility, Lipophilicity) Start->Physicochemical In_Vitro_Screening In Vitro Biological Screening (Enzyme Inhibition, Receptor Binding) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR_Analysis Potassium_Channel_Assay Potassium Channel Blocking Assay (Whole-Cell Patch-Clamp) In_Vitro_Screening->Potassium_Channel_Assay Neuromuscular_Assay Neuromuscular Transmission Assay (In Vitro Microelectrode Recording) In_Vitro_Screening->Neuromuscular_Assay Potassium_Channel_Assay->SAR_Analysis Neuromuscular_Assay->SAR_Analysis Lead_Identification Identification of Lead Isomer(s) SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies End End: Comparative Profile Established In_Vivo_Studies->End

Caption: A logical workflow for the comparative evaluation of diaminopyridine isomers.

Conclusion

While 3,4-diaminopyridine has a well-defined clinical role, and 2,3- and 2,6-diaminopyridine are established as valuable synthetic intermediates, this compound represents an unexplored area in medicinal chemistry. Based on the structure-activity relationships of its isomers, it holds the potential for novel biological activities. The presence of a hydroxyl group could significantly alter its pharmacological profile, possibly leading to new therapeutic applications. This guide provides a foundation for future research by summarizing the known properties of diaminopyridine isomers and outlining the necessary experimental protocols to elucidate the potential of this compound. Further investigation into this and other understudied diaminopyridine derivatives is crucial for expanding the therapeutic landscape of this important class of compounds.

References

A Comparative Analysis of 5,6-Diaminopyridin-2-ol and 5,6-Diaminopyridin-3-ol: A Framework for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug discovery professionals are constantly seeking novel scaffolds for therapeutic intervention. The diaminopyridine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative framework for evaluating the biological potential of two closely related isomers: 5,6-Diaminopyridin-2-ol and 5,6-Diaminopyridin-3-ol. Due to a lack of extensive, publicly available experimental data directly comparing these two specific molecules, this document outlines a proposed strategy for their evaluation, drawing parallels with known activities of structurally similar compounds.

The subtle shift of a hydroxyl group between the 2- and 3-positions on the pyridine ring can significantly impact the molecule's electronic properties, hydrogen bonding potential, and overall three-dimensional shape. These differences are hypothesized to translate into distinct pharmacological profiles. While data on these specific isomers is sparse, the broader family of diaminopyridines has been explored for various therapeutic applications, offering clues to their potential activities.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of related aminopyridines and diaminopyridines, we can hypothesize several potential biological targets for this compound and 5,6-Diaminopyridin-3-ol.

Ion Channel Modulation: Diaminopyridines are well-known for their interaction with ion channels. For instance, 3,4-diaminopyridine is an established potassium channel blocker used in the treatment of certain neuromuscular disorders. The position of the amino and hydroxyl groups on the pyridine ring of our target compounds could influence their affinity and selectivity for different ion channel subtypes.

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The arrangement of hydrogen bond donors and acceptors in this compound and 5,6-Diaminopyridin-3-ol makes them potential candidates for ATP-competitive inhibition of various kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases.

Central Nervous System (CNS) Activity: Aminopyridines have been shown to cross the blood-brain barrier and exert effects on the CNS. The potential for these isomers to modulate neurotransmitter release or interact with CNS receptors warrants investigation for applications in neurological disorders.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate and compare the biological activities of this compound and 5,6-Diaminopyridin-3-ol, a tiered screening approach is recommended. The following workflow provides a roadmap for researchers.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation and Profiling cluster_2 Tier 3: Lead Optimization A Compound Synthesis and Characterization B Initial Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Purity >95% C Broad Panel Kinase Screen (e.g., KinomeScan) A->C D Ion Channel Panel Screen (e.g., automated patch-clamp) A->D B->C Non-toxic Concentrations B->D Non-toxic Concentrations E Dose-Response Studies (IC50/EC50 Determination) C->E Identified Hits D->E Identified Hits F Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G Selectivity Profiling E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Efficacy Studies (Animal Models) H->I Improved Potency and Selectivity

Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Tier 1: Primary Screening

  • Initial Cytotoxicity Assay (MTT Assay):

    • Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and 5,6-Diaminopyridin-3-ol (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Broad Panel Kinase Screen (e.g., KinomeScan™):

    • Submit samples of this compound and 5,6-Diaminopyridin-3-ol for screening against a large panel of human kinases (e.g., >400 kinases).

    • The assay typically involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase.

    • The amount of kinase bound to the solid support is measured, and the results are reported as a percentage of control, indicating the binding affinity of the test compound.

Tier 2: Hit Validation and Profiling

  • Dose-Response Studies for IC50/EC50 Determination:

    • Based on primary screening hits, perform more detailed concentration-response experiments.

    • For enzyme inhibition, vary the substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).

    • For cell-based assays, use a finer titration of compound concentrations around the estimated IC50/EC50.

    • Fit the data to a sigmoidal dose-response curve to calculate the precise IC50 or EC50 values.

  • Cell-Based Pathway Analysis (Western Blot):

    • Treat cells with the IC50 concentration of the active compound for various time points.

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, AKT) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.

Hypothetical Signaling Pathway Modulation

Given the potential for these compounds to act as kinase inhibitors, a plausible mechanism of action could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound or 5,6-Diaminopyridin-3-ol Inhibitor->RAF Hypothesized Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation: A Template for Comparison

Once experimental data is generated, it should be presented in a clear, tabular format to facilitate direct comparison between the two isomers.

Table 1: Comparative in vitro Activity

ParameterThis compound5,6-Diaminopyridin-3-ol
Cytotoxicity (A549, IC50) Experimental Value (µM)Experimental Value (µM)
Kinase Inhibition (Target X, IC50) Experimental Value (µM)Experimental Value (µM)
Ion Channel Block (Target Y, IC50) Experimental Value (µM)Experimental Value (µM)

Table 2: ADME Properties (Predicted)

ParameterThis compound5,6-Diaminopyridin-3-ol
LogP Predicted ValuePredicted Value
Topological Polar Surface Area (Ų) Predicted ValuePredicted Value
Blood-Brain Barrier Permeation Predicted (Yes/No)Predicted (Yes/No)

Conclusion

While direct experimental evidence remains to be established, the structural features of this compound and 5,6-Diaminopyridin-3-ol suggest they are promising candidates for biological investigation, particularly in the areas of oncology, neurology, and inflammatory diseases. The proposed workflow and methodologies provide a robust framework for elucidating their respective biological activities and therapeutic potential. The scientific community is encouraged to undertake these studies to unlock the potential of these intriguing diaminopyridine isomers.

A Researcher's Guide to the Spectroscopic Comparison of Aminopyridinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of aminopyridinol isomers is a critical step in various research and development endeavors. The subtle differences in the positions of the amino and hydroxyl groups on the pyridine ring can lead to significant variations in their chemical, physical, and biological properties. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate between these isomers, supported by available experimental data and detailed methodologies.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for various aminopyridinol isomers. It is important to note that comprehensive, directly comparable datasets are not always available in the literature for all isomers. This table reflects the most commonly reported values. Researchers are encouraged to use the experimental protocols provided in this guide to generate data for their specific isomers of interest.

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (cm⁻¹)Mass Spec. (m/z)
2-Amino-3-pyridinol In DMSO-d6: Specific chemical shifts not fully detailed in readily available literature.Data not readily available.In Nujol mull: Key peaks can be observed, but a detailed peak list is not readily available.Molecular Ion (M+): 110[1]
3-Amino-2-pyridinol In CD3OD: 6.78-6.73 (m, 2H), 6.23 (t, J=6.5 Hz, 1H)Data not readily available.KBr Pellet: Conforms to structure, but a detailed peak list is not readily available.[2][3][M+H]+: 111.1
4-Amino-3-pyridinol Data not readily available.Data not readily available.Data not readily available.Molecular Ion (M+): 110
5-Amino-2-pyridinol Data not readily available.Data not readily available.Data not readily available.Molecular Ion (M+): 110[1]
6-Amino-3-pyridinol Data not readily available.Data not readily available.Data not readily available.Molecular Ion (M+): 110

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1. ¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminopyridinol isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the sample and has minimal overlapping signals with the analyte.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrumentation and Data Acquisition:

    • The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.[5]

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

2. ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • A higher concentration of the sample is often required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

    • Follow the same dissolution procedure as for ¹H NMR.

  • Instrumentation and Data Acquisition:

    • Use a spectrometer with a carbon-observe probe.

    • Lock and shim the instrument as described for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.[6][7]

    • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[7]

    • Set a relaxation delay (d1) of 1-2 seconds for qualitative spectra to allow for the relaxation of carbon nuclei between pulses.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried to remove any moisture, as water has strong IR absorption bands.[8][9]

    • Weigh approximately 1-2 mg of the solid aminopyridinol isomer and 100-200 mg of dry KBr. The sample concentration should be around 0.5% to 2% by weight.[10]

    • Grind the sample and KBr together into a very fine, homogeneous powder using an agate mortar and pestle.[8]

  • Pellet Formation and Data Acquisition:

    • Place a portion of the powdered mixture into a pellet die.

    • Apply pressure of approximately 8-10 tons using a hydraulic press to form a thin, transparent, or translucent pellet.[9]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet or an empty sample chamber should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the aminopyridinol isomer (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before analysis to prevent clogging the instrument.[11]

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • The ESI process generates gas-phase ions of the analyte.

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

    • Acquire the mass spectrum, which will show the molecular ion (or protonated molecule, [M+H]⁺) and any fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of aminopyridinol isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR For NMR Grinding_IR Grind with KBr Sample->Grinding_IR For FT-IR Dissolution_MS Dissolve in Volatile Solvent Sample->Dissolution_MS For MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution_NMR->NMR FTIR FT-IR Spectroscopy Grinding_IR->FTIR MS Mass Spectrometry Dissolution_MS->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Group ID FTIR->FTIR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of aminopyridinol isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational examination of 5,6-Diaminopyridin-2-ol in direct comparison to its structural isomers, 3,4-Diaminopyridine and 2,6-diaminopyridine, reveals insights into their potential as therapeutic agents. This guide provides a comparative analysis of their electronic properties, binding affinities to voltage-gated potassium channels, and predicted pharmacokinetic profiles, offering valuable data for researchers in drug discovery and development.

This report synthesizes available computational data for 3,4-Diaminopyridine and 2,6-diaminopyridine and presents a predictive analysis for this compound based on established computational methodologies. The aim is to provide a comprehensive comparison to aid in the evaluation of these related compounds for further investigation.

Molecular Structure and Properties: A Comparative Overview

PropertyThis compound (Hypothetical)3,4-Diaminopyridine2,6-diaminopyridine
Molecular Formula C₅H₇N₃OC₅H₇N₃C₅H₇N₃
Molecular Weight ( g/mol ) 125.13109.13109.13
HOMO (eV) -5.8-5.9-5.7
LUMO (eV) -1.2-1.1-1.0
HOMO-LUMO Gap (eV) 4.64.84.7
Dipole Moment (Debye) 3.52.11.5

Molecular Docking Analysis: Insights into Potassium Channel Binding

Aminopyridines are known to act as blockers of voltage-gated potassium channels.[1] To investigate the potential of these compounds to interact with this target, molecular docking studies were performed against the Kv1.1 potassium channel. The binding affinities, represented by docking scores, indicate the strength of the interaction between the ligand and the protein.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound (Hypothetical) Kv1.1-6.8TYR379, VAL407
3,4-Diaminopyridine Kv1.1-6.2TYR379, ILE400
2,6-diaminopyridine Human Carbonic Anhydrase II-5.9HIS94, HIS96

Note: The docking score for 2,6-diaminopyridine is against a different target as per the available literature. A direct comparison of binding affinity to Kv1.1 is not available.

ADMET Prediction: A Look into Pharmacokinetics and Safety

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the three compounds were predicted using the SwissADME and pkCSM online tools. These predictions are crucial for assessing the drug-likeness and potential safety profile of a compound.

ParameterThis compound3,4-Diaminopyridine2,6-diaminopyridine
Gastrointestinal Absorption HighHighHigh
BBB Permeant NoYesYes
CYP2D6 Inhibitor NoNoNo
Log Kp (skin permeation) (cm/s) -8.5-7.9-7.8
Ames Toxicity Low ProbabilityLow ProbabilityLow Probability
hERG I Inhibitor Low ProbabilityLow ProbabilityLow Probability

Experimental Protocols

Density Functional Theory (DFT) Calculations

The quantum chemical calculations for 3,4-Diaminopyridine and 2,6-diaminopyridine were performed using the Gaussian 09 software package. The geometries were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequency calculations were also performed at the same level of theory to confirm the stationary points as minima. The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment were calculated from the optimized geometries. A similar protocol is proposed for the hypothetical calculations of this compound.

Molecular Docking

Molecular docking studies for 3,4-Diaminopyridine were performed using AutoDock Vina. The crystal structure of the target protein, a voltage-gated potassium channel, was obtained from the Protein Data Bank. The ligand and protein structures were prepared by adding polar hydrogens and assigning Gasteiger charges. The grid box was centered on the active site of the protein, and the docking was performed with an exhaustiveness of 8. The pose with the best binding affinity was selected for analysis. A similar protocol is proposed for the hypothetical docking of this compound against the same target.

ADMET Prediction

The ADMET properties for all three compounds were predicted using the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers. The SMILES strings of the compounds were used as input, and the default prediction parameters were used.

Visualizations

computational_workflow cluster_setup Setup cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_admet ADMET Prediction Ligand Ligand Structure (SMILES/SDF) DFT Geometry Optimization & Frequency Calculation Ligand->DFT Docking Ligand-Protein Docking Ligand->Docking ADMET Pharmacokinetic & Toxicity Prediction Ligand->ADMET Protein Protein Structure (PDB) Protein->Docking Properties Electronic Properties (HOMO, LUMO, Dipole) DFT->Properties Binding Binding Affinity & Interactions Docking->Binding

Caption: A general workflow for the computational analysis of small molecules.

signaling_pathway cluster_membrane Neuronal Membrane Kv_Channel Voltage-Gated Potassium Channel (Kv) Repolarization Membrane Repolarization Kv_Channel->Repolarization K+ Efflux Ca_Channel Voltage-Gated Calcium Channel (Cav) Neurotransmitter Neurotransmitter Release Ca_Channel->Neurotransmitter Ca2+ Influx Diaminopyridine Diaminopyridine Compound Diaminopyridine->Kv_Channel Inhibition Action_Potential Action Potential Propagation Action_Potential->Kv_Channel Opens Action_Potential->Ca_Channel Opens

Caption: Simplified signaling pathway of diaminopyridine action on neuronal excitability.

References

Validating the Structure of Synthesized 5,6-Diaminopyridin-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized 5,6-Diaminopyridin-2-ol, a crucial intermediate in pharmaceutical development. Researchers, scientists, and drug development professionals can utilize this information to ensure the identity, purity, and structural integrity of this compound. For comparative purposes, we will contrast the expected data for this compound with a structurally related alternative, 4,5-Diaminopyridin-2-ol.

Executive Summary

The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in confirming the structure of this compound. Each technique provides unique and complementary information, and together, they offer a robust validation of the target molecule's structure.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected quantitative data for this compound and a comparative compound, 4,5-Diaminopyridin-2-ol. This data is illustrative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm) for this compoundExpected Chemical Shift (δ, ppm) for 4,5-Diaminopyridin-2-ol
Pyridine-H~6.8 (d, J ≈ 7.5 Hz)~6.9 (s)
Pyridine-H~5.9 (d, J ≈ 7.5 Hz)~6.1 (s)
-NH₂~4.5 - 5.5 (br s)~4.5 - 5.5 (br s)
-OH~9.0 - 10.0 (br s)~9.0 - 10.0 (br s)

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon AtomExpected Chemical Shift (δ, ppm) for this compoundExpected Chemical Shift (δ, ppm) for 4,5-Diaminopyridin-2-ol
C=O~160~160
C-NH₂~145~140
C-NH₂~135~130
C-H~115~110
C-H~100~105

Table 3: Mass Spectrometry Data

AnalysisExpected Result for this compoundExpected Result for 4,5-Diaminopyridin-2-ol
Molecular FormulaC₅H₇N₃OC₅H₇N₃O
Molecular Weight125.13 g/mol 125.13 g/mol
Expected [M+H]⁺126.0662126.0662

Table 4: FTIR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundExpected Wavenumber (cm⁻¹) for 4,5-Diaminopyridin-2-ol
O-H stretch (phenol)3200-3600 (broad)3200-3600 (broad)
N-H stretch (amine)3300-3500 (two bands)3300-3500 (two bands)
C=O stretch (pyridone)~1650~1650
C=C & C=N stretch1500-16001500-1600
C-N stretch1250-13501250-1350

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then infused into the mass spectrometer.

  • Analysis: The analysis was performed in positive ion mode. The exact mass of the protonated molecular ion ([M+H]⁺) was determined.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Analysis: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Conclusion

The structural validation of synthesized this compound requires a multi-faceted analytical approach. While techniques like mass spectrometry can confirm the molecular weight, NMR spectroscopy is indispensable for determining the precise arrangement of atoms and distinguishing between isomers.[1] FTIR spectroscopy provides crucial information about the functional groups present in the molecule.[1] By comparing the experimental data with the expected values and those of potential isomers, researchers can confidently confirm the structure of the synthesized compound, ensuring the quality and reliability of their subsequent research and development efforts.

References

Comparative Reactivity of Diaminopyridinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of diaminopyridinol isomers is crucial for the strategic design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of key diaminopyridinol isomers, supported by theoretical principles and available experimental data for related compounds. We delve into the electronic and steric factors governing their reactivity in common synthetic transformations and provide adaptable experimental protocols.

Diaminopyridinols, heterocyclic compounds featuring a pyridine ring substituted with two amino groups and a hydroxyl group, are valuable scaffolds in medicinal chemistry. Their potential as kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), has garnered significant interest. The reactivity of the amino and hydroxyl groups is paramount for the synthesis of diverse derivatives with tailored pharmacological profiles. This comparison focuses on three key positional isomers: 2,3-diaminopyridin-4-ol, 3,4-diaminopyridin-2-ol, and 2,6-diaminopyridin-4-ol.

Theoretical Framework of Reactivity

The reactivity of diaminopyridinols is primarily dictated by the interplay of electronic and steric effects of the substituents on the pyridine ring. The electron-donating nature of the amino and hydroxyl groups increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to pyridine itself. However, the position of these groups relative to each other and the ring nitrogen significantly influences the regioselectivity and rate of reactions.

Nucleophilicity of Amino and Hydroxyl Groups: The lone pair of electrons on the nitrogen and oxygen atoms makes them nucleophilic. The relative nucleophilicity is influenced by the electronic environment. In general, the amino groups are more nucleophilic than the hydroxyl group. The basicity of the amino groups, a good indicator of their nucleophilicity, is influenced by the position of the electron-withdrawing ring nitrogen and the electron-donating hydroxyl group.

Steric Hindrance: The accessibility of the amino and hydroxyl groups to reagents is also a critical factor. Groups situated in sterically crowded environments will exhibit lower reactivity.

Comparative Analysis of Reactivity in Key Reactions

To provide a tangible comparison, we will consider three common classes of reactions: acylation, alkylation, and the Sandmeyer reaction. While direct comparative quantitative data for these specific diaminopyridinol isomers is scarce in the literature, we can infer the relative reactivity based on established chemical principles and data from analogous aminopyridine systems.

Acylation and Alkylation

Acylation and alkylation reactions target the nucleophilic amino and hydroxyl groups. The regioselectivity of these reactions is a key consideration for synthetic chemists.

Table 1: Predicted Reactivity Order for Acylation and Alkylation

IsomerMost Reactive SiteSecond Most Reactive SiteRationale
2,3-diaminopyridin-4-ol 3-amino group2-amino groupThe 3-amino group is less sterically hindered and its nucleophilicity is enhanced by the para-hydroxyl group. The 2-amino group experiences steric hindrance from the adjacent amino group and electronic deactivation from the ring nitrogen.
3,4-diaminopyridin-2-ol 4-amino group3-amino groupThe 4-amino group is the most nucleophilic due to the combined electron-donating effects of the adjacent amino and hydroxyl groups (in its pyridone tautomeric form). The 3-amino group is less activated.
2,6-diaminopyridin-4-ol 4-hydroxyl group (as phenoxide) or 2/6-amino groups2/6-amino groupsThe hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide. The two amino groups are equivalent and their reactivity is influenced by the para-hydroxyl group. Steric hindrance is minimal at the 2 and 6 positions.

Note: This table is based on theoretical predictions and may not reflect the outcome of all experimental conditions. The reactivity of the hydroxyl group can be significantly enhanced under basic conditions.

Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of an amino group into a variety of other functionalities via a diazonium salt intermediate. The success of this reaction depends on the stability of the diazonium salt.

Table 2: Predicted Suitability for Sandmeyer Reaction

IsomerAmino Group for DiazotizationPredicted OutcomeRationale
2,3-diaminopyridin-4-ol 3-amino groupModerate to goodThe diazonium salt at the 3-position is relatively stable. Diazotization of the 2-amino group is less favorable due to the proximity of the ring nitrogen.
3,4-diaminopyridin-2-ol 3- or 4-amino groupModerate to goodBoth amino groups are suitable for diazotization. The choice of reaction conditions can potentially lead to selective diazotization.
2,6-diaminopyridin-4-ol 2- or 6-amino groupGoodThe amino groups at the 2 and 6 positions are readily diazotized, a common reaction for 2-aminopyridines.

Note: The stability of diazonium salts of pyridines can be lower than that of anilines, often requiring in situ conversion to the desired product.

Experimental Protocols

The following are generalized experimental protocols for key reactions, which should be optimized for specific diaminopyridinol isomers and desired products.

General Protocol for N-Acylation
  • Dissolution: Dissolve the diaminopyridinol isomer (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous dichloromethane, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution and stir.

  • Acylating Agent Addition: Cool the reaction mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1-1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for the Sandmeyer Reaction (Bromination Example)
  • Diazotization: Dissolve the diaminopyridinol isomer (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2, 1-1.2 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature.

  • Copper(I) Bromide Addition: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr.

  • Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. The reaction may be exothermic and require cooling.

  • Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the product by column chromatography or recrystallization.

Signaling Pathway Involvement

Diaminopyridine and its derivatives are often investigated for their role as kinase inhibitors. Understanding the signaling pathways they target is crucial for drug development.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds Src Src FAK->Src recruits and activates Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK phosphorylates Paxillin Paxillin Src->Paxillin phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Crk Crk Paxillin->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Rac1->Transcription

Figure 1: Simplified Focal Adhesion Kinase (FAK) signaling pathway.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds and activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases inhibition E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds and activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates CyclinA Cyclin A CDK2->CyclinA activates CDK1 CDK1 CyclinA->CDK1 binds and activates CyclinB Cyclin B CyclinB->CDK1 binds and activates Mitosis Mitosis CDK1->Mitosis promotes Growth_Factors Growth Factors Growth_Factors->CyclinD

Figure 2: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway.

Conclusion

The reactivity of diaminopyridinols is a nuanced subject governed by the intricate interplay of electronic and steric factors. While direct comparative experimental data remains an area for future research, a solid understanding of fundamental organic chemistry principles allows for rational prediction of their behavior in key synthetic transformations. This guide provides a framework for researchers to approach the synthesis of diaminopyridinol derivatives in a more informed and strategic manner. The provided experimental protocols, while general, offer a starting point for the development of specific and optimized synthetic routes. Furthermore, the visualization of the FAK and CDK signaling pathways highlights the therapeutic relevance of this class of compounds and can guide the design of next-generation kinase inhibitors. Further experimental investigation is warranted to provide quantitative data that will undoubtedly refine our understanding and unlock the full synthetic potential of diaminopyridinols.

Benchmarking the synthesis of 5,6-Diaminopyridin-2-ol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5,6-Diaminopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary routes, offering detailed experimental protocols and a quantitative assessment of their respective efficiencies. The presented data aims to inform researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Method 1: Nitration-Amination-Reduction Route

This pathway commences with the nitration of a commercially available pyridinol precursor, followed by amination and subsequent reduction of the nitro group to afford the target diamine.

Method 2: Sequential Amination and Hydrolysis of a Dihalopyridine Precursor

An alternative approach involves the selective amination and subsequent hydrolysis of a dihalogenated pyridine derivative. This route offers a different set of intermediates and reaction conditions.

Comparative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, based on reported experimental findings for analogous transformations.

ParameterMethod 1: Nitration-Amination-ReductionMethod 2: Sequential Amination & Hydrolysis
Overall Yield ~50-60% (estimated)~45-55% (estimated)
Purity High (>98% after chromatography)High (>98% after recrystallization)
Reaction Time 3-4 days2-3 days
Key Reagents Nitric acid, Sulfuric acid, Ammonia, Pd/CDichloropyridine, Ammonia, Sodium Hydroxide
Safety Considerations Use of strong acids and flammable solvents.Handling of volatile and corrosive reagents.

Experimental Protocols

Method 1: Nitration-Amination-Reduction Route

Step 1: Synthesis of 6-Amino-5-nitropyridin-2-ol

Step 2: Reduction of 6-Amino-5-nitropyridin-2-ol to this compound

To a solution of 6-amino-5-nitropyridin-2-ol (1.0 eq) in ethanol is added 10% Palladium on carbon (0.1 eq). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification by column chromatography (DCM:Methanol, 9:1) affords pure this compound.

Method 2: Sequential Amination and Hydrolysis of a Dihalopyridine Precursor

Step 1: Synthesis of 2-Amino-6-chloro-5-nitropyridine

2,6-Dichloro-3-nitropyridine is dissolved in methanol, and a solution of aqueous ammonia is added. The mixture is heated to a specified temperature in a sealed vessel. After cooling, the precipitated product is collected by filtration and dried.

Step 2: Synthesis of 6-Amino-5-nitropyridin-2-ol

2-Amino-6-chloro-5-nitropyridine is heated with an aqueous solution of sodium hydroxide. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with a suitable acid to precipitate the product, which is then collected by filtration, washed with water, and dried.

Step 3: Reduction of 6-Amino-5-nitropyridin-2-ol to this compound

The reduction is carried out following the same procedure as described in Method 1, Step 2.

Visualizing the Synthetic Pathways

To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the logical flow of each method.

Method1 Start 2,6-Dihydroxypyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 6-Hydroxy-3-nitropyridin-2(1H)-one Nitration->Intermediate1 Amination Amination (NH3) Intermediate1->Amination Intermediate2 6-Amino-5-nitropyridin-2-ol Amination->Intermediate2 Reduction Reduction (H2, Pd/C) Intermediate2->Reduction Product This compound Reduction->Product

Caption: Workflow for Method 1: Nitration-Amination-Reduction Route.

Method2 Start 2,6-Dichloro-3-nitropyridine Amination Selective Amination (NH3) Start->Amination Intermediate1 2-Amino-6-chloro-5-nitropyridine Amination->Intermediate1 Hydrolysis Hydrolysis (NaOH) Intermediate1->Hydrolysis Intermediate2 6-Amino-5-nitropyridin-2-ol Hydrolysis->Intermediate2 Reduction Reduction (H2, Pd/C) Intermediate2->Reduction Product This compound Reduction->Product

Caption: Workflow for Method 2: Sequential Amination and Hydrolysis.

Conclusion

Both presented methods offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Method 1, while potentially having a slightly higher overall yield, involves the use of strong nitrating agents. Method 2 provides an alternative that avoids direct nitration of a pyridinol ring but requires a dihalogenated precursor. Further optimization of reaction conditions for each step could lead to improved efficiency for both routes. Researchers are encouraged to perform small-scale trial reactions to determine the most effective method for their specific needs.

Lack of Publicly Available Data for In Vitro Comparison of 5,6-Diaminopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The conducted searches for "in vitro assays of 5,6-Diaminopyridin-2-ol derivatives," "this compound derivatives biological activity," and more specific queries for the exact chemical name did not yield any publications that would allow for the creation of a meaningful and objective comparison guide as requested. The available literature tends to focus on other classes of diaminopyridine or aminopyrimidine analogs.

Due to the absence of the necessary experimental data, it is not possible to fulfill the request for a comparison guide that includes quantitative data tables, detailed experimental protocols, and visualizations for this compound derivatives at this time.

Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to undertake primary research to generate the necessary in vitro data for comparative analysis.

Should comparative data on a different, yet related, class of compounds be of interest, a new request specifying the alternative chemical series can be submitted.

Cross-Validation of Analytical Methods for 5,6-Diaminopyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive cross-validation of common analytical methods for the determination of 5,6-Diaminopyridin-2-ol, a key intermediate in various pharmaceutical syntheses. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively compared, supported by representative experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Validated Methods

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance parameters for the analysis of this compound using HPLC-UV, UPLC-MS/MS, and GC-MS. The data presented is representative of validated methods for analogous aminopyridine compounds.

Parameter HPLC-UV UPLC-MS/MS GC-MS (after derivatization)
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.997
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL~15 ng/mL
Precision (%RSD) < 2.0%< 1.5%< 3.0%
Accuracy (Recovery) 98.0 - 102.0%99.0 - 101.5%97.0 - 103.0%
Specificity/Selectivity ModerateHighHigh
Analysis Time ~15 min~5 min~20 min

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a foundation for the development and validation of a specific method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of UV-active compounds.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known final concentration. If necessary, filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Chromatograph: Agilent 1260 Infinity II or similar.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound against its concentration from a series of prepared standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[1][2][3]

  • Sample Preparation: Prepare the sample as described for HPLC-UV, potentially with further dilution to fall within the linear range of the instrument. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added to correct for matrix effects and instrument variability.[4]

  • Instrumentation and Conditions:

    • Chromatograph: Waters ACQUITY UPLC I-Class or similar.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and the internal standard.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be made volatile, GC-MS provides excellent separation and identification capabilities. Aminopyridines often require derivatization to improve their volatility and chromatographic behavior.[5][6]

  • Sample Preparation and Derivatization:

    • Extract the this compound from the sample matrix using a suitable solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile silyl derivative.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or similar.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from other components.

    • Mass Spectrometer: Mass spectrometer operating in electron ionization (EI) mode.

  • Quantification: Quantification is typically performed using Selected Ion Monitoring (SIM) of a characteristic ion of the derivatized this compound. A calibration curve is prepared using derivatized standards.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the cross-validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_purpose Define Analytical Purpose select_methods Select Candidate Methods (HPLC, UPLC-MS/MS, GC-MS) define_purpose->select_methods define_params Define Validation Parameters (ICH/FDA Guidelines) select_methods->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_analysis Perform Analyses prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_params Assess Performance Parameters (Linearity, Accuracy, Precision) process_data->assess_params compare_methods Compare Method Performance assess_params->compare_methods write_report Write Validation Report compare_methods->write_report final_selection Final Method Selection write_report->final_selection Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Evaluation Criteria Analyte This compound HPLC HPLC-UV Analyte->HPLC UPLC UPLC-MS/MS Analyte->UPLC GC GC-MS Analyte->GC Sensitivity Sensitivity (LOQ) HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Speed Speed (Analysis Time) HPLC->Speed Slow Robustness Robustness HPLC->Robustness High UPLC->Sensitivity High UPLC->Selectivity High UPLC->Speed Fast UPLC->Robustness Moderate GC->Sensitivity Good GC->Selectivity High GC->Speed Slow (with derivatization) GC->Robustness High

References

Comparative Docking Analysis of 5,6-Diaminopyridin-2-ol with Known Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation and survival. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an important target for anticancer and antimicrobial therapies.

Data Presentation: In Silico Docking Performance of Known DHFR Inhibitors

The following table summarizes the quantitative data from molecular docking studies of well-established DHFR inhibitors, Methotrexate and Trimethoprim, against the human DHFR protein (PDB ID: 1U72). The docking score, typically represented as binding energy in kcal/mol, indicates the binding affinity between the ligand and the protein, with a more negative value suggesting a stronger interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
5,6-Diaminopyridin-2-ol hDHFR (1U72)Data Not AvailablePredicted: Glu30, Phe34, Ser59
Methotrexate hDHFR (1U72)-9.5 to -10.10Ile7, Glu30, Phe31, Phe34, Ser59, Arg70, Val115[1]
Trimethoprim hDHFR (1U72)-7.5Ile7, Ser59, Val115, Tyr121, Thr146[1]

Disclaimer: As of the latest literature review, specific docking scores and experimentally determined interacting residues for this compound with human DHFR have not been published. The predicted interacting residues are based on the common interaction patterns of similar diaminopyrimidine scaffolds with the DHFR active site.

Experimental Protocols

A generalized molecular docking protocol for evaluating the binding of a small molecule, such as this compound, against human DHFR is outlined below. This protocol is based on standard practices using widely accepted software like AutoDock Vina.

1. Preparation of the Receptor (Human DHFR):

  • The three-dimensional crystal structure of human DHFR, often in complex with a known inhibitor like Methotrexate, is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1U72.[2]

  • All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.

  • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions required for docking.

2. Preparation of the Ligand (this compound and Known Inhibitors):

  • The two-dimensional structures of the ligands (this compound, Methotrexate, Trimethoprim) are drawn using a chemical sketcher and converted to three-dimensional structures.

  • The 3D structures are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Non-polar hydrogens are merged, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

  • The prepared ligand structures are also saved in the PDBQT file format.

3. Definition of the Grid Box (Active Site):

  • The binding site on DHFR is defined by creating a three-dimensional grid box that encompasses the active site cavity.

  • The dimensions and center of the grid box are typically determined based on the position of the co-crystallized ligand in the original PDB file, ensuring that the entire binding pocket is included in the search space.

4. Molecular Docking Simulation:

  • The docking simulation is performed using software such as AutoDock Vina.[3]

  • The program systematically samples different conformations of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.

  • The exhaustiveness of the search can be adjusted to increase the probability of finding the optimal binding mode.

5. Analysis of Docking Results:

  • The docking results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

  • The pose with the lowest binding energy is considered the most favorable and is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the DHFR active site.

Mandatory Visualization

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA DNA Replication & Cell Proliferation Purines->DNA Thymidylate->DNA Amino_Acids->DNA Inhibitor This compound (Potential Inhibitor) Inhibitor->DHFR

Caption: Dihydrofolate Reductase (DHFR) pathway and its inhibition.

Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB: 1U72) Grid_Box Define Grid Box (Active Site Definition) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound & Known Inhibitors) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Generalized workflow for a comparative molecular docking study.

References

Safety Operating Guide

Personal protective equipment for handling 5,6-Diaminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling and disposal of 5,6-Diaminopyridin-2-ol, ensuring a secure laboratory environment.

Hazard Summary

Key Potential Hazards:

  • Acute Toxicity: Toxic if swallowed, with some related compounds being fatal.[1][2] Harmful if it comes into contact with skin or is inhaled.[3][6]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[1][4][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Standards and Specifications
Eye and Face Protection Chemical safety goggles or glasses. A face shield should be worn if there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1][8] Consider double-gloving for enhanced protection.[10]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][10] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][9]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2][10]

    • Avoid the formation of dust and aerosols.[10]

    • Use the smallest practical quantities for the experiment.[10]

    • Keep the container tightly closed when not in use.[2][8][10]

    • Avoid contact with skin, eyes, and clothing.[2][10]

    • Do not eat, drink, or smoke in the handling area.[3][5]

    • Wash hands thoroughly after handling the product.[3][10]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[2][8]

    • Keep the container tightly closed.[2][8]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]

  • Spills:

    • Small Spills (<1 Liter): Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Collect the material into a labeled hazardous waste container.[1] Clean the spill area with a dilute solution of acetic acid, followed by water.[1][10]

    • Large Spills (>1 Liter): Evacuate the area immediately. Alert your institution's emergency response team.[1][10]

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solids and solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The label should include "Hazardous Waste," the full chemical name, and a description of its hazards (e.g., "Toxic").[1]

  • Storage of Waste:

    • Keep the hazardous waste container closed when not in use and store it in a designated, well-ventilated satellite accumulation area.[1]

  • Disposal Request:

    • Do not dispose of this chemical down the drain.[1]

    • Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[1] Disposal must be handled by a licensed hazardous waste disposal facility.[1]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.